E6 Berbamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H43N3O9 |
|---|---|
分子量 |
757.8 g/mol |
IUPAC名 |
[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m1/s1 |
InChIキー |
PUAVTDKYTXNVBU-GPOMZPHUSA-N |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |
製品の起源 |
United States |
Foundational & Exploratory
The Origin and Profile of E6 Berbamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6 Berbamine is a semi-synthetic derivative of the natural bis-benzylisoquinoline alkaloid, Berbamine. This document provides a comprehensive overview of the origin, synthesis, and key biological activities of this compound. Berbamine is naturally sourced from plants of the Berberis genus, most notably Berberis amurensis. The semi-synthetic modification of Berbamine to yield this compound enhances its biological efficacy, particularly its potent calmodulin antagonism. This guide details the isolation of the parent compound, the chemical synthesis of the E6 derivative, and summarizes its inhibitory activities and effects on key signaling pathways. Experimental methodologies for pivotal assays are provided to facilitate further research and development.
Natural Origin of the Parent Compound: Berbamine
Berbamine, the precursor to this compound, is a naturally occurring alkaloid found in various plants belonging to the Berberis genus. The primary and most cited botanical source for the isolation of Berbamine is Berberis amurensis, a medicinal plant used in traditional Chinese medicine.[1][2][3] Berbamine has also been reported in other species such as Berberis vulgaris, Berberis aquifolium, and Hydrastis canadensis.
Isolation of Berbamine from Berberis amurensis
The extraction and isolation of Berbamine from the roots of Berberis amurensis is a multi-step process involving acid-base extraction and chromatographic separation.
Experimental Protocol: Isolation of Berbamine
-
Extraction: The dried and powdered roots of Berberis amurensis are subjected to extraction with an acidic aqueous solution, such as 0.2% (v/v) sulfuric acid, to solubilize the alkaloids as their sulfate salts.
-
Alkalinization: The acidic extract is then basified, for instance with milk of lime (calcium hydroxide solution), to a pH of approximately 12. This converts the tertiary amine alkaloids, including Berbamine, into their free base form, which are generally insoluble in water.
-
Solvent Partitioning: The aqueous suspension is then extracted with an organic solvent like chloroform to partition the free base alkaloids into the organic phase.
-
Purification: The crude extract obtained after solvent evaporation is further purified using chromatographic techniques, such as column chromatography on silica gel, to yield pure Berbamine.
Synthetic Origin of this compound
This compound is a synthetic derivative of natural Berbamine. Its synthesis involves the esterification of the phenolic hydroxyl group of Berbamine with 4-nitrobenzoyl chloride. This modification has been shown to significantly enhance its biological activity, particularly its affinity for calmodulin.
Synthesis of this compound via Steglich Esterification
The synthesis of this compound is achieved through a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, Berbamine is dissolved in a dry aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To this solution, 4-nitrobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its most prominent and well-characterized effect being the potent inhibition of calmodulin (CaM).[4] Calmodulin is a ubiquitous calcium-binding protein that regulates the activity of numerous enzymes, including myosin light chain kinase (MLCK). By inhibiting CaM, this compound disrupts calcium signaling pathways, which can lead to downstream effects such as cell cycle arrest and apoptosis.[1][4]
Quantitative Data on Biological Activity
The following tables summarize the reported inhibitory concentrations of Berbamine and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Berbamine | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 | [2] |
| Berbamine Derivative 2e | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.36 | [2] |
| Berbamine Derivative 2g | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.55 | [2] |
| Berbamine Derivative 3f | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.42 | [2] |
| Berbamine Derivative 3k | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.39 | [2] |
| Berbamine Derivative 3q | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.48 | [2] |
| Berbamine Derivative 3u | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.45 | [2] |
| Compound | Enzyme/Target | Inhibition Constant (Ki) | Citation |
| This compound | Myosin Light Chain Kinase (MLCK) | 0.95 µM | [5] |
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Calmodulin Inhibition Assay
The inhibitory effect of this compound on calmodulin can be assessed by measuring its impact on the activity of a calmodulin-dependent enzyme, such as MLCK.
-
Reaction Mixture Preparation: A reaction mixture containing MLCK, calmodulin, a substrate peptide, and ATP is prepared in a suitable buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a set time before being terminated.
-
Quantification of Product: The amount of phosphorylated substrate is quantified, often using a radioisotope-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Signaling Pathways and Visualizations
This compound's primary mechanism of action involves the disruption of Ca²⁺/Calmodulin-dependent signaling. Additionally, Berbamine and its derivatives have been shown to modulate other critical signaling pathways implicated in cancer, such as the NF-κB and JAK/STAT pathways.[1][6]
Caption: Synthesis of this compound from Berbamine.
Caption: this compound's inhibition of Calmodulin signaling.
References
- 1. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Potent Calmodulin Antagonist for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
E6 Berbamine, a derivative of the natural bisbenzylisoquinoline alkaloid berbamine, has emerged as a potent and selective antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. By binding to calmodulin, this compound effectively inhibits the activation of numerous calmodulin-dependent enzymes, making it a valuable tool for dissecting calcium-mediated cellular processes and a promising lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on key signaling pathways.
Introduction
Calcium (Ca²⁺) is a fundamental second messenger that governs a multitude of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The cellular effects of Ca²⁺ are primarily mediated by calmodulin (CaM), a highly conserved protein that undergoes a conformational change upon Ca²⁺ binding, enabling it to interact with and modulate the activity of a diverse set of downstream effector proteins.
This compound, with the chemical formula C₄₄H₄₃N₃O₉, is a semi-synthetic derivative of berbamine.[1][2][3][4] Its structural modification, the addition of a p-nitrobenzoate group, significantly enhances its affinity and potency as a calmodulin antagonist compared to its parent compound.[5] This guide delves into the technical details of this compound's interaction with calmodulin and its consequences for cellular signaling, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its inhibitory effects by directly binding to calmodulin in a calcium-dependent manner. This interaction is believed to occur within the hydrophobic pockets of calmodulin that are exposed upon Ca²⁺ binding. By occupying these sites, this compound competitively inhibits the binding of calmodulin to its target enzymes, thereby preventing their activation.[5] This antagonistic action has been demonstrated to disrupt the function of several critical calmodulin-dependent enzymes.
Quantitative Data: Inhibition of Calmodulin-Dependent Enzymes
The potency of this compound as a calmodulin antagonist has been quantified against several key calmodulin-dependent enzymes. The following table summarizes the available inhibitory constants.
| Enzyme Target | Inhibition Constant | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | IC₅₀ = 8 µM | [3] |
| Myosin Light Chain Kinase (MLCK) | Kᵢ = 0.95 µM | [6] |
| Phosphodiesterase 1A (PDE1A) | IC₅₀ = 0.53 µM | [3] |
Key Signaling Pathways Modulated by this compound
By inhibiting calmodulin, this compound can profoundly impact multiple signaling cascades that are crucial for cellular function and are often dysregulated in disease.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathway
CaMKII is a multifunctional serine/threonine kinase that plays a pivotal role in processes such as learning, memory, and cardiac function.[7] Berbamine, the parent compound of this compound, has been shown to inhibit the phosphorylation of CaMKII.[8][9] This inhibition can lead to the downstream modulation of various cellular processes. The binding of Ca²⁺/calmodulin to CaMKII activates it, leading to the phosphorylation of a wide range of downstream targets.[10][11][12]
Calcineurin-NFAT Signaling Pathway
Calcineurin is a Ca²⁺/calmodulin-dependent serine/threonine phosphatase that plays a critical role in T-cell activation, cardiac hypertrophy, and neuronal development.[13][14][15][16][17] Upon activation by the Ca²⁺/calmodulin complex, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of target genes. As a calmodulin antagonist, this compound is expected to inhibit this pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the interaction of this compound with calmodulin and its downstream effects.
Fluorescence Spectroscopy to Determine this compound-Calmodulin Binding
This protocol utilizes the change in fluorescence of a probe upon this compound binding to calmodulin to determine the binding affinity.[18][19][20][21][22]
Workflow:
Methodology:
-
Materials:
-
Purified Calmodulin (recombinant or from a commercial source)
-
This compound
-
Fluorescence Spectrophotometer
-
Quartz cuvette
-
Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM CaCl₂, pH 7.5)
-
-
Procedure:
-
Prepare a stock solution of calmodulin (e.g., 10 µM) in the assay buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
Place the calmodulin solution in the quartz cuvette in the fluorescence spectrophotometer.
-
Set the excitation and emission wavelengths appropriate for intrinsic tryptophan fluorescence of calmodulin (Excitation: ~295 nm, Emission: ~340 nm) or a suitable fluorescent probe.
-
Record the initial fluorescence intensity of the calmodulin solution.
-
Add increasing concentrations of this compound to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each addition.
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding of this compound to calmodulin, providing a complete thermodynamic profile of the interaction.[23][24][25][26][27]
Workflow:
References
- 1. This compound | C44H43N3O9 | CID 6610268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 114784-59-7 | PEA78459 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcineurin: a central controller of signalling in eukaryotes | EMBO Reports [link.springer.com]
- 15. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. edinst.com [edinst.com]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine's Effect on the NF-κB Signaling Pathway: A Technical Guide
Executive Summary
Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has emerged as a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens, playing a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers. Berbamine has demonstrated significant anti-tumor and anti-inflammatory properties by intervening at multiple key nodes within the NF-κB cascade.[4][5] Mechanistically, it inhibits the nuclear translocation of the transcriptionally active p65 subunit by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][4] This is achieved, in part, through the downregulation of IκB Kinase α (IKKα) and the upregulation of the NF-κB inhibitor A20.[1][2] The resulting suppression of NF-κB activity leads to the decreased expression of downstream target genes crucial for cell survival and proliferation, such as Cyclin D1, Bcl-xL, and survivin, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Berbamine's effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1). Ligand binding to a cell surface receptor triggers a signaling cascade that converges on the IκB Kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB Essential Modulator). The activated IKK complex phosphorylates the NF-κB inhibitor, IκBα, at specific serine residues.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the Nuclear Localization Signal (NLS) on the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[1][6][7] Once in the nucleus, the p65/p50 dimer binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, activating the transcription of hundreds of genes involved in inflammation, cell survival, and proliferation.
Berbamine's Mechanism of NF-κB Inhibition
Berbamine disrupts the canonical NF-κB signaling pathway through a multi-pronged approach, targeting several key upstream and regulatory components. This leads to a robust inhibition of p65 nuclear translocation and a subsequent reduction in the expression of NF-κB-dependent genes.
-
Inhibition of IκBα Phosphorylation: Berbamine treatment leads to a dramatic decrease in the phosphorylation of IκBα (p-IκBα).[1][4] By preventing this crucial phosphorylation step, Berbamine stabilizes the IκBα protein, blocking its ubiquitination and degradation.
-
Downregulation of IKKα: The mechanism for inhibiting IκBα phosphorylation involves the downregulation of the IκB kinase α (IKKα) protein.[1][2] As a catalytic subunit of the IKK complex, the reduction of IKKα levels cripples the complex's ability to phosphorylate IκBα.
-
Prevention of p65 Nuclear Translocation: With IκBα stabilized and bound to the p65/p50 heterodimer, the complex is retained in the cytoplasm.[1] Immunofluorescence assays confirm that Berbamine treatment significantly reduces the amount of p65 found in the nucleus.[1]
-
Upregulation of A20: Berbamine has been shown to increase the expression of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as an endogenous negative feedback regulator of the NF-κB pathway.[1][2]
-
Modulation by Reactive Oxygen Species (ROS): In some cancer models, Berbamine's effect is linked to an increase in intracellular ROS.[4][8] This ROS accumulation appears to negatively regulate the NF-κB pathway, contributing to the overall inhibitory effect.[4][8]
Quantitative Effects of Berbamine
The inhibitory action of Berbamine on the NF-κB pathway has been quantified across various cell lines, demonstrating its potent effects on molecular targets and consequential cellular processes.
Table 1: Effect of Berbamine on NF-κB Pathway Proteins and Cellular Outcomes in Human Myeloma (KM3) Cells
| Parameter Measured | Treatment Condition | Result | Citation |
|---|---|---|---|
| Protein Expression | |||
| Nuclear p65 | 8 µg/mL Berbamine for 24h | Significant decrease | [1] |
| IKKα | 8 µg/mL Berbamine for 24h | Dramatically decreased | [1] |
| Phospho-IκBα (p-IκBα) | 8 µg/mL Berbamine for 24h | Nearly abrogated | [1] |
| A20 | 8 µg/mL Berbamine | Increased expression | [1][2] |
| Downstream Targets | |||
| Cyclin D1, Bcl-xL, Bid, Survivin | 8 µg/mL Berbamine for 24h | Downregulated | [1][2] |
| Cellular Outcomes | |||
| Apoptosis | 8 µg/mL Berbamine for 36h | Increase from 0.54% to 51.83% | [1][2] |
| G1 Phase Cell Population | 4 µg/mL Berbamine for 24h | Increase from 32.71% to 58.25% | [1] |
| S Phase Cell Population | 4 µg/mL Berbamine for 24h | Decrease from 42.95% to 27.18% |[1] |
Table 2: Effect of Berbamine on NF-κB Pathway Proteins in Human Bladder Cancer (5637 & T24) Cells
| Parameter Measured | Treatment Condition | Result | Citation |
|---|---|---|---|
| Protein Expression | |||
| Total p65 | Berbamine for 48h | Significantly decreased | [4] |
| Phospho-p65 (P-p65) | Berbamine for 48h | Significantly decreased | [4] |
| Phospho-IκBα (P-IκBα) | Berbamine for 48h | Significantly decreased |[4] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of Berbamine on the NF-κB pathway, based on methodologies described in the cited literature.[1][4][5]
Western Blotting for NF-κB Pathway Proteins
This technique is used to measure the relative abundance of specific proteins (e.g., p65, p-IκBα, IKKα) in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., KM3 myeloma cells) at a desired density and allow them to adhere overnight. Treat cells with various concentrations of Berbamine or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p65, anti-p-IκBα, anti-IKKα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Immunofluorescence for p65 Nuclear Translocation
This microscopy-based technique visualizes the subcellular localization of the p65 protein.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with Berbamine or vehicle control as required.
-
Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Antibody Staining: Incubate with a primary antibody against p65 for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The p65 signal (e.g., green) and nuclear signal (blue) can be merged to determine the extent of p65 localization within the nucleus.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment: Treat cells with Berbamine or vehicle for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, then wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Analysis: Use analysis software (e.g., FlowJo) to generate a DNA histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly establishes Berbamine as a potent inhibitor of the NF-κB signaling pathway.[1][2][4] Its ability to suppress IKKα expression, prevent IκBα phosphorylation, and block p65 nuclear translocation provides a clear mechanistic basis for its observed anti-cancer and anti-inflammatory activities.[1][5] The downstream consequences, including the induction of apoptosis and cell cycle arrest, highlight its therapeutic potential for diseases driven by aberrant NF-κB activation.[1][4]
Future research should focus on several key areas. Firstly, in vivo studies are necessary to further validate the efficacy and safety of Berbamine in preclinical models of cancer and inflammatory diseases. Secondly, the potential for combination therapies, where Berbamine could be used to sensitize cancer cells to conventional chemotherapeutic agents, warrants thorough investigation.[2] Finally, exploring the synthesis of Berbamine derivatives may lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic profiles, further enhancing the therapeutic utility of targeting the NF-κB pathway.[9]
References
- 1. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Unveiling the Anti-Leukemic Potential of E6 Berbamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-leukemic properties of E6 Berbamine, a derivative of the natural compound Berbamine. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Data Presentation: Efficacy of Berbamine and its Derivatives
The anti-proliferative and pro-apoptotic effects of Berbamine and its derivatives have been quantified across various leukemia cell lines. The following tables summarize the key findings, offering a comparative overview of their potency.
Table 1: IC50 Values of Berbamine and its Derivatives in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50 Value | Treatment Duration |
| Berbamine | Gleevec-sensitive Ph+ CML cells | Chronic Myeloid Leukemia | 8.80 µg/mL | Not Specified |
| Berbamine | Gleevec-resistant Ph+ CML cells | Chronic Myeloid Leukemia | 11.34 µg/mL | Not Specified |
| Berbamine | Ph- KG-1 cells | Acute Myeloid Leukemia | 54.40 µg/mL | Not Specified |
| Berbamine | Primary CML cells | Chronic Myeloid Leukemia | 4.20-10.50 µg/mL | Not Specified |
| Berbamine | Normal bone marrow cells | N/A | 185.20 µg/mL | Not Specified |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL | 24 hours |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL | 48 hours |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL | 72 hours |
| Berbamine | K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 17.1 µmol/L | 24 hours |
| Berbamine | K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 11.1 µmol/L | 48 hours |
| Berbamine | NB4 | Acute Promyelocytic Leukemia | 3.86 µg/mL | 48 hours |
| Berbamine Derivatives (2e, 2g, 3f, 3k, 3q, 3u) | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.36-0.55 µM | 48 hours |
Table 2: Apoptosis and Cell Cycle Effects of Berbamine in Leukemia Cell Lines
| Cell Line | Treatment | Effect | Quantitative Data |
| KU812 | 8 µg/mL Berbamine for 24h | Induction of Apoptosis | Apoptotic cells increased from 5.37% at 12h to 26.95% at 24h.[1] |
| KU812 | 4 µg/mL Berbamine for 24h | Cell Cycle Arrest | Cells in G1 phase increased from 33.61% to 59.40%.[1] |
| NB4 | 8 µg/mL Berbamine for 48h | Induction of Apoptosis | Apoptotic cells increased from 2.83% to 58.44%.[2] |
| KM3 | Not Specified | Induction of Apoptosis | Apoptotic cells increased from 0.54% to 51.83% after 36h.[3] |
| KM3 | 4 µg/mL Berbamine for 24h | Cell Cycle Arrest | Cells in G1 phase increased from 32.71% to 58.25%.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the investigation of this compound's anti-leukemic properties.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Leukemia cell lines (e.g., K562, KU812)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Berbamine (or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For primary leukemia samples, a higher density of 1 x 10^6 cells/mL may be used.
-
Compound Treatment: After allowing the cells to adhere (for adherent lines) or stabilize (for suspension lines) for a few hours or overnight, add various concentrations of Berbamine to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Leukemia cells treated with Berbamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Berbamine for the specified duration, collect the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is critical for understanding the impact of Berbamine on key signaling proteins.
Materials:
-
Leukemia cells treated with Berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Smad3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.
References
E6 Berbamine: A Technical Guide to Its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine, a bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis, and its synthetic derivatives have demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways modulated by E6 Berbamine and its derivatives to trigger apoptosis in cancer cells. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the core signaling cascades. This document is intended to serve as a resource for researchers and professionals in oncology and drug development, facilitating a deeper understanding of Berbamine's mode of action and its potential as a chemotherapeutic agent.
Introduction
Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis. Reinstating this natural cell death process is a cornerstone of many anti-cancer therapies. Natural compounds have long been a valuable source of novel therapeutic agents. Berbamine and its derivatives have emerged as promising candidates, exhibiting cytotoxic effects against various cancers, including leukemia, colorectal cancer, osteosarcoma, and hepatoma.[1][2][3][4] This guide focuses on the pro-apoptotic functions of Berbamine, dissecting the intricate signaling networks it influences.
Quantitative Data on Berbamine-Induced Apoptosis
The pro-apoptotic efficacy of Berbamine and its derivatives has been quantified in numerous studies. The following tables summarize key findings, including IC50 values and the extent of apoptosis induction in different cancer cell lines.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 h | [5][6] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 h | [5][6] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 h | [5][6] |
| KM3 | Myeloma | 8.17 µg/mL | 24 h | [7] |
| KM3 | Myeloma | 5.09 µg/mL | 48 h | [7] |
| KM3 | Myeloma | 3.84 µg/mL | 72 h | [7] |
| NB4 | Acute Promyelocytic Leukemia | 3.86 µg/ml | 48 h | [8] |
| K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 µM | 48 h | [1] |
| Berbamine Derivatives (2e, 2g, 3f, 3k, 3q, 3u) in K562-r cells | Chronic Myeloid Leukemia | 0.36-0.55 µM | 48 h | [1] |
Table 2: Apoptosis Induction by Berbamine in Cancer Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| SMMC-7721 | 20 µmol/l Berbamine | Significantly enhanced | [9] |
| SMMC-7721 | 40 µmol/l Berbamine | Significantly enhanced | [9] |
| KU812 | 8 µg/ml Berbamine (12 h) | 5.37% | [5] |
| KU812 | 8 µg/ml Berbamine (24 h) | 26.95% | [5] |
| SMMC7721 | Berbamine (24 h) | 50.32% (Sub-G1) | [3] |
| SMMC7721 | Berbamine (48 h) | 65.12% (Sub-G1) | [3] |
| HCT116 | 20 µg/ml Berbamine (48 h) | Significantly increased | [4] |
| SW480 | 20 µg/ml Berbamine (48 h) | Significantly increased | [4] |
| KM3 | 8 µg/mL Berbamine (12 h) | 7.68% | [7] |
| KM3 | 8 µg/mL Berbamine (24 h) | 14.32% | [7] |
| KM3 | 8 µg/mL Berbamine (36 h) | 51.83% | [7] |
| NB4 | 8 µg/ml Berbamine (48 h) | 58.44% | [8] |
Core Signaling Pathways in Berbamine-Induced Apoptosis
Berbamine orchestrates apoptosis through the modulation of multiple, interconnected signaling pathways.
The Intrinsic (Mitochondrial) Pathway
A central mechanism of Berbamine-induced apoptosis is the activation of the intrinsic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10][11][12][13][14] Berbamine treatment leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4][5][6][7][9]
Specifically, Berbamine has been shown to:
-
Upregulate Bax and Bad: These pro-apoptotic proteins promote the permeabilization of the mitochondrial outer membrane.[2][4][5][6][9]
-
Downregulate Bcl-2 and Bcl-xL: These anti-apoptotic proteins normally sequester pro-apoptotic members, preventing apoptosis.[4][5][6][7][9]
This imbalance results in the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][4][15][16][17][18][19] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[3][4][15] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2][3][4][8][15]
p53-Dependent Apoptosis
The tumor suppressor protein p53 plays a critical role in some contexts of Berbamine-induced apoptosis.[9] In colorectal cancer cells, for instance, Berbamine treatment increases the protein levels of p53.[4] Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax, further feeding into the mitochondrial pathway.[4] Notably, Berbamine's ability to induce apoptosis is diminished in p53 mutant cell lines, highlighting the importance of this pathway in specific cancer types.[4]
JNK/AP-1 Signaling Pathway
In osteosarcoma cells, a novel synthetic derivative of Berbamine, BBMD3, induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This process is initiated by an increase in reactive oxygen species (ROS).[2] ROS activates JNK, which in turn phosphorylates c-Jun.[2] Phosphorylated c-Jun, along with c-Fos, forms the transcription factor AP-1, which can regulate the expression of pro-apoptotic genes like Bad.[2]
Inhibition of Anti-Apoptotic Pathways
Berbamine also promotes apoptosis by inhibiting key survival pathways:
-
Survivin Downregulation: In acute promyelocytic leukemia and hepatocellular carcinoma cells, Berbamine has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein.[8][9] This sensitizes the cells to apoptotic stimuli and is linked to caspase-3 activation.[1][8]
-
NF-κB Inhibition: In human myeloma cells, Berbamine acts as a novel inhibitor of nuclear factor kappa B (NF-κB).[7] By preventing the translocation of the p65 subunit of NF-κB to the nucleus, Berbamine downregulates the expression of NF-κB target genes that promote survival, such as Bcl-xL and cyclin D1.[1][7]
-
JAK2/STAT3 Inhibition: Berbamine and its derivatives can inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes survival.[9][20]
Cell Cycle Arrest
In conjunction with apoptosis induction, Berbamine frequently causes cell cycle arrest, primarily at the G0/G1 or G1/S phase.[3][4][5][7] This arrest is often mediated by the downregulation of key cell cycle regulators like cyclin D1 and D2 and the upregulation of cyclin-dependent kinase inhibitors such as p21.[2][5][6] By halting cell cycle progression, Berbamine prevents cancer cell proliferation and can create a cellular environment more conducive to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Berbamine-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Berbamine or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][7][8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][21][22][23]
-
Cell Preparation: Harvest cells after treatment with Berbamine. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.[21][22]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300-600 x g for 5 minutes.[21][23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[23]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[23] Use unstained, Annexin V only, and PI only stained cells for compensation.[21][23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.[4][6][9][15]
-
Protein Extraction: Lyse the Berbamine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
This compound and its derivatives have unequivocally demonstrated potent pro-apoptotic activity in a multitude of cancer models. The induction of apoptosis is a complex process involving the modulation of several key signaling pathways, most notably the intrinsic mitochondrial pathway governed by the Bcl-2 family of proteins. The ability of Berbamine to also influence other critical pathways, such as those regulated by p53, NF-κB, and JNK/AP-1, underscores its potential as a multi-targeted anti-cancer agent.
Future research should focus on several key areas. Further elucidation of the upstream molecular targets of Berbamine will provide a more complete understanding of its mechanism of action. The synergistic effects of Berbamine with conventional chemotherapeutic agents and other targeted therapies warrant thorough investigation.[20][24] Additionally, the development and testing of novel Berbamine derivatives with improved efficacy and pharmacokinetic profiles are crucial for its translation into clinical practice.[1][2][20] The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to harness the therapeutic potential of Berbamine in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel synthetic derivative of the natural product berbamine inhibits cell viability and induces apoptosis of human osteosarcoma cells, associated with activation of JNK/AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine selectively induces apoptosis of human acute promyelocytic leukemia cells via survivin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of reactive oxygen species and caspase-dependent pathway in berberine-induced cell cycle arrest and apoptosis in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berberine-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation (Journal Article) | ETDEWEB [osti.gov]
- 20. mdpi.com [mdpi.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. benchchem.com [benchchem.com]
- 24. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine's Impact on Calcium Signaling In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berbamine, a bis-benzylisoquinoline alkaloid derived from the barberry plant, and its derivatives are emerging as significant modulators of intracellular calcium ([Ca2+]i) signaling. This technical guide synthesizes the current in vitro research on Berbamine's mechanisms of action, focusing on its inhibitory effects on calcium influx and downstream signaling pathways. While specific data for a derivative designated "E6 Berbamine" is not available in current scientific literature, this document outlines the well-documented effects of the parent compound and other analogues. Berbamine has been shown to attenuate [Ca2+]i elevation by blocking voltage-dependent and receptor-operated calcium channels. A primary downstream target is the Ca2+/Calmodulin-dependent protein kinase II (CaMKII), a critical regulator of numerous cellular processes. This guide provides a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to facilitate further research and development in this area.
Core Mechanism of Action
Berbamine's primary impact on calcium signaling stems from its ability to inhibit the influx of extracellular calcium. In vitro studies have demonstrated that Berbamine does not affect the release of calcium from intracellular stores, such as the endoplasmic reticulum, as evidenced by its lack of effect on caffeine-induced calcium mobilization[1][2]. Instead, its action is concentrated at the plasma membrane, where it antagonizes the function of specific calcium channels.
The effects of Berbamine are comparable to those of verapamil, a well-known L-type calcium channel blocker[2][3]. Research indicates that Berbamine inhibits both voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs)[1][2]. This dual inhibition prevents the rise in cytosolic calcium that is a critical trigger for a multitude of cellular signaling cascades.
A significant consequence of this calcium-blocking activity is the downstream inhibition of Ca2+/Calmodulin-dependent protein kinase II (CaMKII)[4][5][6]. By preventing the initial calcium surge, Berbamine effectively dampens the activation of CaMKII, a key protein kinase involved in cell proliferation, apoptosis, and other vital cellular functions[4][5].
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on Berbamine's effect on calcium signaling and cellular endpoints.
Table 1: Berbamine's Effect on Intracellular Calcium Concentration ([Ca2+]i)
| Cell Type | Stimulus | Berbamine Concentration | Observed Effect on [Ca2+]i | Reference |
| Newborn Rat Cardiomyocytes | 60 mmol/L KCl | 30 µmol/L | Inhibition (P < 0.01) | [2] |
| Newborn Rat Cardiomyocytes | 30 µmol/L Norepinephrine | 30 µmol/L | Inhibition (P < 0.01) | [2] |
| HeLa Cells | 60 mmol/L KCl | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |
| HeLa Cells | 100 µmol/L Norepinephrine | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |
| HeLa Cells | 30 µmol/L Calcimycin | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |
| Rabbit Aortic VSMCs | Norepinephrine & 5-HT | 30 µmol/L | Antagonized elevation | [1] |
| Rabbit & Rat Cardiomyocytes | 30 µmol/L ATP | 30-100 µmol/L | Reduced and prolonged time to peak (P < 0.01) | [3] |
| Isolated Cardiomyocytes | Ischemia/Reperfusion | 10-100 nmol/L | Attenuation of [Ca2+]i overloading | [8] |
Table 2: Downstream Effects and Cytotoxicity of Berbamine and its Derivatives
| Compound | Cell Line | Endpoint | IC50 Value | Reference |
| Berbamine | H9 (T-cell lymphoma) | Cytotoxicity | 4.0 µM | [9] |
| Berbamine | RPMI8226 (multiple myeloma) | Cytotoxicity | 6.19 µM | [9] |
| Derivative 2a | RPMI8226 (multiple myeloma) | Cytotoxicity | 0.30 µM | [9] |
| Derivative 4b | H9 (T-cell lymphoma) | Cytotoxicity | 0.36 µM | [9] |
| Berbamine | - | CaMKIIγ Kinase Activity | ~10 µM | [10] |
| Derivative PA4 | - | CaMKIIγ Kinase Activity | ~2 µM | [10] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Berbamine and a typical experimental workflow for studying its effects on calcium signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of berbamine on intracellular calcium concentration in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Berbamine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (BBM), a bis-benzylisoquinoline alkaloid derived from the traditional Chinese medicinal herb Berberis amurensis, has garnered significant interest in oncological research.[1][2] Historically used for treating leukopenia following chemotherapy, recent studies have unveiled its potent anti-tumor activities across a spectrum of cancers, including leukemia, melanoma, and various solid tumors.[1][3] This has spurred the development of novel synthetic derivatives of berbamine with enhanced cytotoxic profiles. This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of berbamine and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Berbamine and its analogues exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and migration.[3][4][5] These cellular responses are orchestrated through the modulation of key signaling pathways, such as the p53-dependent apoptotic pathway, the JAK/STAT signaling cascade, and the PI3K/Akt pathway.[3][4][6] This guide will delve into these aspects, presenting the available data in a structured format to facilitate further research and drug development endeavors.
Quantitative Cytotoxicity Data
The cytotoxic effects of berbamine and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The data below summarizes the IC50 values of berbamine and some of its novel derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| Berbamine | H9 | T-cell lymphoma | 4.0 | - | [7][8] |
| Berbamine | RPMI8226 | Multiple myeloma | 6.19 | - | [7][8] |
| Berbamine | A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [3] |
| Berbamine | PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [3] |
| Berbamine | SMMC7721 | Hepatoma | 22.8 ± 1.3 (µg/ml) | 24 | [9] |
| Berbamine | SMMC7721 | Hepatoma | 10.9 ± 0.5 (µg/ml) | 48 | [9] |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 | [5] |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 | [5] |
| Berbamine | KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 | [5] |
| Derivative 2a | RPMI8226 | Multiple myeloma | 0.30 | - | [7][8] |
| Derivative 4b | H9 | T-cell lymphoma | 0.36 | - | [7][8] |
| BBMD3 | G361 | Melanoma | ~1.9 | - | [1] |
| BBMD3 | NHDF | Normal Human Dermal Fibroblasts | 7.6 | - | [1] |
| Bbd24 | Liver Cancer Cell Lines | Liver Cancer | as low as 1.67 (µg/ml) | - | [2] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured.[3]
-
Treatment: Cells are treated with varying concentrations of berbamine or its derivatives (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, and 80 µM) for specified durations (e.g., 24, 48, or 72 hours).[3] A vehicle control (e.g., medium with 0.08% DMSO) is also included.[3]
-
MTT Addition: Following treatment, MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: The supernatant is removed, and 200 µl of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is employed to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with berbamine or its derivatives at desired concentrations for a specific time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells into viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) populations is determined.[4][10]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p53, caspases, Bcl-2, Bax, PARP).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Berbamine and its derivatives modulate several critical signaling pathways to exert their cytotoxic effects. The following diagrams illustrate some of the key pathways involved.
Caption: Berbamine-induced p53-dependent apoptotic signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by berbamine derivatives.
References
- 1. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
E6 Berbamine: Application Notes and Protocols for Cell Culture
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has garnered significant attention in biomedical research for its potent anti-cancer properties. It has been shown to modulate multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy in various cancer models. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of E6 Berbamine (henceforth referred to as Berbamine) in cell culture, including detailed protocols and data presentation.
Mechanism of Action
Berbamine exerts its anti-cancer effects by targeting several key cellular signaling pathways. Its pleiotropic action makes it a subject of interest for various cancer types. The primary mechanisms of action include:
-
Induction of Apoptosis: Berbamine promotes programmed cell death by activating intrinsic and extrinsic apoptotic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like p53, Bax, Caspase-3, and Caspase-9, while downregulating anti-apoptotic proteins such as Bcl-2.[1][2]
-
Inhibition of Autophagy: Berbamine functions as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and disruption of the cellular recycling process that cancer cells often exploit for survival.[3]
-
Modulation of Pro-Survival Signaling: Berbamine inhibits several critical pro-survival and proliferative signaling cascades, including the PI3K/Akt, JAK/STAT, and MEK/ERK pathways.[4][5][6] It has also been identified as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CAMKII).[6]
Data Presentation: Efficacy in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Berbamine have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| A549 | Lung Cancer | 72 h | 8.3 ± 1.3 µM | [4] |
| PC9 | Lung Cancer | 72 h | 16.8 ± 0.9 µM | [4] |
| H9 | T-cell Lymphoma | Not Specified | 4.0 µM | [7] |
| RPMI8226 | Multiple Myeloma | Not Specified | 6.19 µM | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 h | Effective at 20-40 µM | [2] |
| HCT116 / SW480 | Colorectal Cancer | 48 h | Effective at ~12.5 µg/mL | N/A |
Note: Effective concentrations are provided where specific IC50 values were not detailed in the cited literature.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by Berbamine and a general experimental workflow for its study in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]
- 7. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving E6 Berbamine for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6 Berbamine, a derivative of the natural bis-benzylisoquinoline alkaloid Berbamine, has garnered significant interest in biomedical research, particularly in oncology. It is a potent antagonist of calmodulin (CaM) and has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Proper preparation of this compound solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the dissolution and use of this compound in a research setting.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 757.8 g/mol . For in vitro studies, it is crucial to start with a high-quality reagent of known purity.
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 25 mM. It is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution in DMSO is the recommended starting point for preparing working solutions for cell-based assays.
Data Presentation: Effective Concentrations of Berbamine and its Derivatives in In Vitro Studies
The following table summarizes the effective concentrations of Berbamine and its derivatives, including this compound, observed in various in vitro studies. This data can serve as a starting point for determining the optimal concentration range for your specific experimental system. It is important to note that the optimal concentration will vary depending on the cell line, assay type, and experimental conditions.
| Parameter | Cell Line(s) | Concentration Range | Reference(s) |
| IC50 (Cytotoxicity) | Multiple Cancer Cell Lines | 10 - 50 µM | |
| KU812 (Chronic Myeloid Leukemia) | 0.75 - 5.83 µg/mL (approx. 1 - 7.7 µM) | [1][2] | |
| HCT116 & SW480 (Colorectal Cancer) | IC50 values determined at various time points | [3] | |
| T47D & MCF7 (Breast Cancer) | 25 µM | [4] | |
| SNU-5 (Gastric Carcinoma) | 48 µM | [5] | |
| Apoptosis Induction | KU812 | 8 µg/mL (approx. 10.6 µM) | [1] |
| HCT116 & SW480 | 20 µg/mL (approx. 26.4 µM) | [3] | |
| MIN6 (Mouse Insulinoma) | 5 - 10 µM | [6] | |
| PI3K/Akt Pathway Inhibition | A549 & PC9 (Lung Cancer) | 10 - 40 µM | [7][8] |
| SW480 (Colon Cancer) | 1.0 - 9.0 µM | [9][10] | |
| MEK/ERK Pathway Inhibition | Vascular Smooth Muscle Cells | 120 µM (for Berbamine) | [11] |
| JAK/STAT Pathway Inhibition | Human Melanoma Cells | 15 µM (for a Berbamine derivative) | [12][13] |
| In vitro kinase assay (Jak2) | IC50 of 0.69 µM (for a Berbamine derivative) | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 757.8 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 757.8 g/mol x 1000 mg/g = 7.578 mg
-
-
-
Weighing: Accurately weigh 7.58 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of ≤ 0.1% (v/v) is generally recommended, although some cell lines may tolerate up to 0.5%.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.
-
Prepare working solutions fresh for each experiment.
Procedure (Example for preparing a 10 µM working solution):
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution:
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile DMSO or cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or medium.
-
Final Working Solution: Further dilute the intermediate stock into the final cell culture medium to achieve the desired concentration. To obtain a final concentration of 10 µM in a total volume of 1 mL, you would add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Direct Dilution (for higher final concentrations, with caution): To prepare a 10 µM working solution directly from a 10 mM stock, you would perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the final working solution by pipetting up and down before adding it to the cells.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to influence multiple signaling cascades that are critical for cancer cell survival and proliferation. Below are diagrams illustrating its inhibitory effects on key pathways.
Caption: Overview of signaling pathways inhibited by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for using this compound in vitro.
p53-Dependent Apoptotic Pathway Activation by this compound
This diagram illustrates how this compound can induce apoptosis through the activation of the p53 tumor suppressor pathway.
Caption: this compound-induced p53-dependent apoptosis.
Conclusion
The successful use of this compound in in vitro studies is highly dependent on its proper dissolution and the use of appropriate concentrations. By following the detailed protocols and considering the effective concentration ranges provided, researchers can enhance the reliability and reproducibility of their experimental findings. The visualization of the affected signaling pathways and the experimental workflow further aids in the conceptual understanding and practical execution of research involving this promising compound. As with any experimental compound, it is recommended to perform initial dose-response studies to determine the optimal concentration for your specific cell line and assay.
References
- 1. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Induces Cell Apoptosis through Cytochrome C/Apoptotic Protease-Activating Factor 1/Caspase-3 and Apoptosis Inducing Factor Pathway in Mouse Insulinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine suppresses MEK/ERK-dependent Egr-1 signaling pathway and inhibits vascular smooth muscle cell regrowth after in vitro mechanical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the 50% Inhibitory Concentration (IC50) of Berbamine in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-neoplastic properties across various cancer types, including leukemia. It has been shown to inhibit proliferation and induce apoptosis in several leukemia cell lines, making it a compound of interest for further investigation and potential therapeutic development. These application notes provide a summary of the reported 50% inhibitory concentration (IC50) values of Berbamine in different leukemia cell lines and a detailed protocol for determining these values. Additionally, the known signaling pathways affected by Berbamine in leukemia are described and visualized.
Data Presentation: Berbamine IC50 in Leukemia Cell Lines
The following table summarizes the reported IC50 values of Berbamine in various leukemia cell lines. For ease of comparison, all values have been converted to micromolar (µM), using a molecular weight of 608.72 g/mol for Berbamine.
| Cell Line | Leukemia Type | Treatment Duration (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 | 9.58 | [1] |
| 48 | 3.43 | 5.63 | [1] | ||
| 72 | 0.75 | 1.23 | [1] | ||
| K562 | Chronic Myeloid Leukemia | Not Specified | 5.23 | 8.60 | |
| K562-r | Imatinib-Resistant CML | 24 | 10.41 | 17.1 | [1] |
| 48 | 6.76 | 11.1 | [1] | ||
| K562/IR | Imatinib-Resistant CML | Not Specified | 5.43 | 8.92 | |
| NB4 | Acute Promyelocytic Leukemia | 48 | 3.86 | 6.34 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Not Determined | Not Determined | Not Determined | |
| Jurkat | Acute T-cell Leukemia | Not Determined | Not Determined | Not Determined |
Note: IC50 values for HL-60 and Jurkat cell lines were not explicitly found in the reviewed literature, although studies indicate that Berbamine does inhibit their growth.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of Berbamine in leukemia cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials
-
Leukemia cell line of interest (e.g., K562, KU812, NB4)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Berbamine (molecular weight: 608.72 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Culture leukemia cells in T-75 flasks until they reach logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Berbamine Treatment:
-
Prepare a stock solution of Berbamine (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the Berbamine stock solution in complete culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. It is recommended to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Berbamine concentration) and a blank control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted Berbamine solutions, resulting in a final volume of 100 µL per well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each Berbamine concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the Berbamine concentration.
-
Determine the IC50 value, which is the concentration of Berbamine that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Berbamine in leukemia cell lines.
Berbamine Signaling Pathways in Leukemia Cells
Caption: Known signaling pathways affected by Berbamine in different leukemia cell lines.
Discussion of Signaling Pathways
Berbamine exerts its anti-leukemic effects through the modulation of several key signaling pathways, often in a cell-type-specific manner.
-
In K562 cells , which are positive for the Bcr-Abl fusion protein, Berbamine has been shown to down-regulate the expression of this oncoprotein. The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia and is critical for the survival and proliferation of these cells. By inhibiting Bcr-Abl, Berbamine can induce apoptosis, a process that is also mediated by the activation of caspase-3.
-
In KU812 cells , another chronic myeloid leukemia cell line, Berbamine activates the Smad3-mediated signaling pathway.[1] This leads to an up-regulation of the cell cycle inhibitor p21 and a down-regulation of the proto-oncogene c-Myc and cell cycle promoter Cyclin D1, resulting in G1 cell cycle arrest.[1] Furthermore, Berbamine modulates the expression of apoptosis-related proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[1]
-
In the acute promyelocytic leukemia cell line NB4 , Berbamine's mechanism of action involves the down-regulation of survivin, an inhibitor of apoptosis protein. This decrease in survivin levels leads to the activation of caspase-3, a key executioner caspase, which in turn drives the cells into apoptosis.
The diverse mechanisms of action of Berbamine in different leukemia cell lines highlight its potential as a multi-targeted therapeutic agent. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy in a broader range of hematological malignancies.
References
- 1. Berbamine selectively induces apoptosis of human acute promyelocytic leukemia cells via survivin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine-induced apoptosis of human leukemia HL-60 cells is associated with down-regulation of nucleophosmin/B23 and telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing E6 Berbamine in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing E6 Berbamine, a derivative of the natural compound Berbamine, in Transwell migration assays to assess its inhibitory effects on cancer cell migration. Berbamine and its derivatives have demonstrated significant anti-tumor activities, including the inhibition of cell motility and invasion in various cancer types such as breast, liver, lung, and colon cancer.[1][2][3][4][5][6] This document outlines the underlying mechanisms of action, a detailed experimental protocol, and expected outcomes.
Introduction
Cancer cell migration is a critical process in tumor metastasis, the primary cause of cancer-related mortality. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cancer cells in response to chemoattractants and to screen potential therapeutic agents that can inhibit this process.[7][8][9] this compound, a bis-benzylisoquinoline alkaloid, has emerged as a promising anti-metastatic agent by targeting various signaling pathways integral to cell migration.[2][10]
Berbamine has been shown to suppress the migration and invasion of cancer cells by modulating key signaling cascades, including the PI3K/Akt, NF-κB, and MEK/ERK pathways.[6][11][12] It has also been observed to down-regulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cell invasion.[5]
Mechanism of Action of Berbamine in Inhibiting Cell Migration
Berbamine exerts its anti-migratory effects through a multi-targeted approach on key signaling pathways that regulate the cytoskeletal dynamics, adhesion, and proteolytic activity of cancer cells.
-
PI3K/Akt Signaling: Berbamine has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[12] This inhibition leads to the downregulation of downstream targets that promote cell migration and survival.
-
NF-κB Signaling: Berbamine can suppress the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, cell survival, and metastasis, including MMPs.[11]
-
MEK/ERK Signaling: Studies have demonstrated that Berbamine can block the MEK/ERK signaling pathway, which is crucial for cell proliferation and migration in several cancers.[4]
-
CaMKII Inhibition: Berbamine and its derivatives can potently suppress the activity of Ca2+/calmodulin-dependent protein kinase II (CAMKII), which has been implicated in promoting liver cancer progression.[3][13][14]
Experimental Protocol: Transwell Migration Assay with this compound
This protocol provides a step-by-step guide for performing a Transwell migration assay to evaluate the effect of this compound on cancer cell migration.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Chemoattractant (e.g., 10% FBS, specific growth factors)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Starvation:
-
Culture cancer cells to 70-80% confluency in complete medium.
-
The day before the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.
-
Incubate the cells in serum-free medium for 12-24 hours to starve them. This enhances their migratory response to chemoattractants.
-
-
Preparation of Transwell Plates:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
-
In a control well, add 600 µL of serum-free medium to serve as a negative control for random migration.
-
-
Cell Seeding:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, treat the cell suspension with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined pre-incubation time (e.g., 1-2 hours) at 37°C. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 200 µL of the cell suspension (containing 2 x 10^4 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 30 minutes at room temperature.
-
Wash the inserts thoroughly with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, view the membrane under an inverted microscope.
-
Capture images from at least five random fields for each membrane.
-
Count the number of migrated cells in each field using image analysis software.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Data Presentation
The quantitative data from the Transwell migration assay should be summarized in a table for clear comparison.
| This compound Concentration (µM) | Average Number of Migrated Cells per Field (± SD) | % Inhibition of Migration |
| 0 (Control) | 150 ± 12 | 0% |
| 5 | 105 ± 9 | 30% |
| 10 | 68 ± 7 | 55% |
| 20 | 32 ± 5 | 79% |
Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.
Visualizations
Signaling Pathway of Berbamine in Inhibiting Cancer Cell Migration
Caption: this compound inhibits key signaling pathways to suppress cancer cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Step-by-step workflow of the Transwell migration assay using this compound.
References
- 1. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of growth, migration and invasion of highly-metastatic human breast cancer cells by berbamine and its molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of E6 Berbamine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid extracted from the Berberis species, and its derivatives like E6 Berbamine, have demonstrated significant anti-neoplastic properties across various cancer cell lines. These compounds are known to modulate a range of cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying the therapeutic effects of this compound by quantifying changes in the expression and activation of key proteins within these pathways.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound, focusing on key signaling pathways affected by its action.
Key Signaling Pathways Modulated by Berbamine
Berbamine and its derivatives have been shown to exert their anti-cancer effects by targeting several critical signaling cascades.[1][2][3] Western blot analysis can be employed to investigate the modulation of these pathways following this compound treatment. Key pathways include:
-
Apoptosis Pathway: Berbamine induces apoptosis through the activation of the p53-dependent pathway.[4] This involves the upregulation of pro-apoptotic proteins such as p53, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP, alongside the downregulation of the anti-apoptotic protein Bcl-2.[4][5]
-
JAK/STAT Pathway: This pathway is often deregulated in cancer. Berbamine has been shown to inhibit JAK2 auto-phosphorylation, subsequently affecting the STAT3-mediated expression of downstream targets like Mcl-1 and Bcl-xL.[1]
-
CaMKII/c-Myc Pathway: Berbamine can inhibit Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn can affect the stability of the oncoprotein c-Myc.[1][6]
-
BRD4/c-MYC Pathway: Berbamine has been found to directly bind to BRD4, inhibiting its transcriptional activity and leading to the downregulation of c-Myc.[5]
-
TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD pathway, leading to cell cycle arrest and apoptosis.[3][7][8] This can be observed by changes in the phosphorylation status of SMAD proteins.
-
ROS/NF-κB Pathway: Berbamine can increase the production of reactive oxygen species (ROS), which in turn inhibits the NF-κB pathway, a key regulator of inflammation and cell survival.[9]
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the expected changes in protein expression and activation following this compound treatment, based on published findings on Berbamine. These proteins are key targets for Western blot analysis to confirm the mechanism of action of this compound.
| Pathway | Target Protein | Expected Change after Berbamine Treatment | References |
| Apoptosis | p53 | Increased | [4] |
| Bax | Increased | [4][7][8] | |
| Bcl-2 | Decreased | [4][5][7][8] | |
| Cleaved Caspase-3 | Increased | [4][5][10] | |
| Cleaved Caspase-9 | Increased | [4][10] | |
| Cleaved PARP | Increased | [4][5] | |
| JAK/STAT | p-JAK2 | Decreased | [1] |
| p-STAT3 | Decreased | [1][3] | |
| CaMKII/c-Myc | p-CaMKII | Decreased | [6] |
| c-Myc | Decreased | [3][5][7][8] | |
| TGF-β/SMAD | p-SMAD3 | Increased | [3][7][8] |
| Cell Cycle | Cyclin D1 | Decreased | [3][7][8] |
| p21 | Increased | [7][8] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis
This protocol outlines the steps for analyzing protein expression changes in cultured cells after treatment with this compound.
1. Cell Culture and this compound Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation and SDS-PAGE:
-
To the normalized protein lysates, add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.
6. Blocking and Antibody Incubation:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection and Data Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for loading differences.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Berbamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a natural bisbenzylisoquinoline alkaloid isolated from the plant Berberis amurensis, has garnered significant interest in oncological research for its anti-tumor properties.[1][2] Accumulating evidence suggests that Berbamine exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3][4] This document provides detailed application notes and protocols for the analysis of Berbamine-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, a widely accepted standard for detecting and quantifying apoptotic cells.[5][6][7]
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6][7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primarily)
Data Presentation: Efficacy of Berbamine in Inducing Apoptosis
The following table summarizes the pro-apoptotic effects of Berbamine on various human cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | Berbamine Concentration | Treatment Duration | Apoptotic Cell Population (% of Total) | Key Findings & Signaling Pathways Implicated |
| SMMC7721 | Hepatocellular Carcinoma | 20 µmol/L | 48 h | Significantly increased vs. control | Induction of G0/G1 cell cycle arrest, loss of mitochondrial membrane potential, activation of Caspase-3 and Caspase-9.[1] Upregulation of p53 and Bax, downregulation of Bcl-2 and survivin.[8] |
| HCT116 & SW480 | Colorectal Cancer | 20 µg/mL | 48 h | Significantly increased vs. control | Induction of G0/G1 cell cycle arrest, decrease in mitochondrial membrane potential. Activation of the p53-dependent apoptotic pathway, increased expression of Caspase-3, Caspase-9, and Bax, and decreased Bcl-2.[3] |
| SKOV3 | Ovarian Cancer | Not specified | Not specified | Increased apoptotic rate | Induction of G0/G1 cell cycle arrest, increased cleaved Caspase-3 and -9, increased Bax, and decreased Bcl-2. Partial inhibition of the Wnt/β-catenin signaling pathway.[2] |
| KU812 | Chronic Myeloid Leukemia | 8 µg/mL | 24 h | 26.95% | Induction of G1 cell cycle arrest, increased Smad3 activity, and altered levels of downstream targets like c-Myc and cyclin D1.[9] |
| Multiple Cancer Cell Lines (Tca8113, CNE2, MCF-7, Hela, HT29) | Oral Squamous Cell Carcinoma, Nasopharyngeal Carcinoma, Breast Cancer, Cervical Cancer, Colon Cancer | IC50 concentrations | Not specified | Increased early apoptosis | Induction of G2/M cell cycle arrest, increased BAX expression, and decreased BCL-2 expression.[4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Berbamine
This protocol outlines the general procedure for treating cultured cancer cells with Berbamine to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., SMMC7721, HCT116)
-
Complete cell culture medium
-
Berbamine (ensure high purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.
-
Berbamine Preparation: Prepare a stock solution of Berbamine in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest Berbamine concentration) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Berbamine or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard culture conditions.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells and medium to a centrifuge tube.
-
Adherent cells: Collect the culture supernatant which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the supernatant and the detached cells.
-
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed immediately to the Annexin V/PI staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the steps for staining Berbamine-treated cells for apoptosis analysis. This is a general protocol and may need to be optimized based on the specific Annexin V/PI kit being used.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Count and Resuspension: Count the cells and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[10]
-
Set up appropriate compensation controls (unstained cells, Annexin V-FITC only, PI only) to correct for spectral overlap.
-
Acquire data, collecting events for each sample.
-
Analyze the data using appropriate software to gate on the cell population and quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing Berbamine-induced apoptosis.
Proposed Signaling Pathway of Berbamine-Induced Apoptosis
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Studying Calmodulin-Dependent Kinase Inhibition with E6 Berbamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing E6 Berbamine and its derivatives in the study of Calmodulin-Dependent Kinase (CaMK) inhibition. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, and its derivatives, have been identified as potent inhibitors of Calmodulin-Dependent Kinases (CaMKs). One such derivative, referred to in earlier literature as this compound, functions as a calmodulin (CaM) antagonist.[1] By binding to CaM, it prevents the activation of CaM-dependent enzymes, including the CaMK family.[1] This makes this compound and its analogs valuable tools for elucidating the physiological and pathological roles of CaMK signaling pathways. Recent studies have highlighted the therapeutic potential of berbamine and its derivatives in various diseases, including cancer, by targeting CaMKII.[2][3][4][5]
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound and its derivatives against CaMKs and in cellular assays.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | Myosin Light Chain Kinase (MLCK) | Enzyme Inhibition | Ki = 0.95 µM | Purified Enzyme | [1] |
| Berbamine (BBM) | Cell Growth | Cell Viability | IC50 = 5.2 µg/mL | Huh7 (Liver Cancer) | [2] |
| bbd24 (Berbamine derivative) | Cell Growth | Cell Viability | IC50 = 1.69 µg/mL | Huh7 (Liver Cancer) | [2] |
| PA4 (Berbamine derivative) | CaMKIIγ | In Vitro Kinase Assay | IC50 ≈ 2.77 µM | Purified Enzyme | [6] |
Signaling Pathway
The diagram below illustrates the canonical activation pathway of CaMKII by Calcium/Calmodulin and the inhibitory action of this compound.
References
Application Notes and Protocols: In Vivo Xenograft Studies Using Berbamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo xenograft studies using Berbamine (BBM), a natural benzylisoquinoline alkaloid. Berbamine has demonstrated anti-cancer activity in various preclinical models by modulating key signaling pathways. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of Berbamine.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from various xenograft studies investigating the anti-tumor effects of Berbamine in different cancer types.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Treatment Duration | Key Findings |
| Liver Cancer | Huh7 | NOD/SCID Mice | 100 mg/kg, oral, twice daily for 5 consecutive days, repeated once after a 2-day withdrawal.[1] | 26 Days[1] | Significant suppression of tumor growth.[1] |
| Liver Cancer | SK-Hep-1 | NOD/SCID Mice | 100 mg/kg, oral, twice daily for 5 consecutive days, repeated once after a 2-day withdrawal.[1] | 30 Days[1] | Over 50% reduction in tumor weight.[1] |
| Non-Small Cell Lung Cancer | A549 | BALB/c Nude Mice | 20 mg/kg and 40 mg/kg.[2] | Not Specified | Significantly smaller tumor volume in Berbamine-treated mice.[2] |
| Colorectal Cancer | SW480 | Nude Mice | Not Specified | Not Specified | Suppressed tumor volume and weight.[3] |
| Bladder Cancer | T24 | Nude Mice | 35 mg/kg, intraperitoneal injection, every three days.[4] | 30 Days[4] | Inhibition of tumor growth.[4] |
| Breast Cancer | A605 | Wild Type Mice | 25 mg/kg, intraperitoneal injection, every three days (in combination with Doxorubicin).[5] | 5 Weeks[5] | Complete tumor regression when combined with Doxorubicin.[5] |
| Leukemia | K562-r | Mice | Not Specified | Not Specified | Effective inhibition of leukemia xenograft growth.[6] |
| Prostate Cancer | PC-3 | Athymic Mice | Not Specified | Not Specified | Inhibition of tumor growth rates.[6] |
Experimental Protocols
Xenograft Tumor Establishment
This protocol outlines the general procedure for establishing subcutaneous xenografts using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Huh7, A549, SW480)
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency in the exponential growth phase.[7]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and collect them in a sterile conical tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Preparation for Injection:
-
For cell lines that require it, mix the cell suspension with an equal volume of Matrigel on ice to achieve a 50% Matrigel solution.[1]
-
Keep the cell suspension on ice to maintain cell viability.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every few days.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a specified size (e.g., 2 mm in diameter).[1]
-
Berbamine Preparation and Administration
Materials:
-
Berbamine (BBM)
-
Vehicle for solubilization (e.g., DMSO, PBS)
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Preparation of Berbamine Solution:
-
Dissolve Berbamine in a suitable vehicle to the desired stock concentration.
-
Further dilute the stock solution with PBS or saline to the final administration concentration. The final concentration of the vehicle (e.g., DMSO) should be at a non-toxic level.
-
-
Administration:
-
Oral Administration: Administer the Berbamine solution to the mice using oral gavage needles. A typical oral dose has been reported as 100 mg/kg.[1]
-
Intraperitoneal Injection: Inject the Berbamine solution into the peritoneal cavity of the mice. A typical intraperitoneal dose has been reported as 35 mg/kg.[4]
-
The dosing schedule will depend on the specific study design but can range from twice daily for consecutive days[1] to every three days[4].
-
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule as the treatment group.
Monitoring and Endpoint
Procedure:
-
Animal Well-being: Monitor the body weight and general health of the mice throughout the study.[2]
-
Tumor Measurement: Continue to measure tumor volumes at regular intervals.
-
Study Endpoint: At the end of the study, euthanize the mice according to IACUC guidelines.
-
Tumor Excision and Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Berbamine
Berbamine has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate some of these pathways.
Caption: Berbamine inhibits CaMKII to suppress liver cancer cell proliferation and self-renewal.[1][8][9]
Caption: Berbamine activates the p53-dependent apoptotic pathway in colorectal cancer.[3]
Caption: Berbamine modulates the ROS/NF-κB axis to suppress bladder cancer progression.[4]
Experimental Workflow
The following diagram provides a logical workflow for conducting in vivo xenograft studies with Berbamine.
Caption: General experimental workflow for in vivo xenograft studies with Berbamine.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca(2)(+)/calmodulin-dependent protein kinase II. – CIRM [cirm.ca.gov]
- 9. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing E6 Berbamine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing E6 Berbamine concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Berbamine, BBM) is a natural bisbenzylisoquinoline alkaloid isolated from the plant Berberis amurensis.[1][2] It has demonstrated anti-cancer activities in various cancer types.[3][4] Its primary mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating various cell signaling pathways.[1][3][4]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to modulate several key oncogenic signaling pathways:
-
p53 Signaling Pathway: Berbamine can activate the p53-dependent apoptotic signaling pathway, leading to increased levels of p53, Bax, cleaved caspase-3, and cleaved caspase-9, and decreased levels of the anti-apoptotic protein Bcl-2.[3][5]
-
PI3K/Akt Signaling Pathway: It can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6]
-
Wnt/β-catenin Signaling Pathway: Berbamine has been observed to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4]
-
NF-κB Signaling Pathway: It can suppress the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]
-
MAPK Signaling Pathway: Berbamine can also inhibit the JNK and ERK1/2 branches of the MAPK signaling pathway.[7]
-
Autophagy Modulation: Berbamine has been shown to modulate autophagy, a cellular degradation process. It can block autophagy at a late stage by inhibiting lysosomal acidification.[8][9]
Q3: What is a typical concentration range for this compound in cell viability assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published studies, a broad range to consider for initial experiments is 0 to 100 µM .[6][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Gently swirl the plate after adding Berbamine to ensure even distribution. |
| No significant decrease in cell viability even at high concentrations | The cell line may be resistant to Berbamine. The incubation time may be too short. | Verify the IC50 of Berbamine on a sensitive cell line as a positive control. Increase the incubation time (e.g., from 24h to 48h or 72h).[3] Consider using a different viability assay (e.g., trypan blue exclusion) to confirm the results.[11] |
| Precipitation of Berbamine in culture medium | Berbamine may have limited solubility in your culture medium, especially at high concentrations. | Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO or PBS) and dilute it further in the culture medium just before use.[2] Visually inspect the medium for any precipitation after adding Berbamine. |
| Unexpected increase in viability at certain concentrations (hormesis) | This can be a biological effect where a substance that is toxic at high doses is stimulatory at low doses. | Carefully document the observation and consider if this is a reproducible biological effect. This may be an interesting finding for further investigation. |
| Edge effects on the 96-well plate | Evaporation from the outer wells of the plate can lead to increased concentrations of media components and the drug, affecting cell growth. | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to minimize evaporation. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Berbamine in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing your experiments.
Table 1: IC50 Values of Berbamine in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 | [6] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 | [6] |
| A549 | Lung Cancer | 48 | 11.2 ± 2.1 | [12] |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 µg/ml (~7.7 µM) | [13] |
| KU812 | Chronic Myeloid Leukemia | 48 | 3.43 µg/ml (~4.5 µM) | [13] |
| KU812 | Chronic Myeloid Leukemia | 72 | 0.75 µg/ml (~1.0 µM) | [13] |
Note: The conversion from µg/ml to µM for Berbamine (Molecular Weight: 608.7 g/mol ) is approximately 1 µg/ml ≈ 1.64 µM.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[14][15]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.[11]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Berbamine Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Berbamine. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest Berbamine concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the Berbamine concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. abcam.com [abcam.com]
Troubleshooting E6 Berbamine solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E6 Berbamine, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in DMSO at a concentration of 25 mg/ml, which corresponds to approximately 25 mM.[1][2][3]
Q2: I am observing precipitation after dissolving this compound in DMSO. What could be the cause?
A2: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may be attempting to dissolve the compound at a concentration higher than its maximum solubility of 25 mg/ml.
-
Low-Quality DMSO: The DMSO used may contain water, which can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO.
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially. Gentle heating, vortexing, or sonication can aid in complete dissolution.
-
Storage Issues: Improper storage of the stock solution, such as repeated freeze-thaw cycles, can lead to precipitation. It is recommended to store the DMSO stock solution in small aliquots at -20°C.[1]
Q3: My this compound/DMSO stock solution appears cloudy after storage. Is it still usable?
A3: Cloudiness or visible precipitate indicates that the compound is no longer fully dissolved. Before use, it is crucial to try and redissolve the compound. Gently warm the vial to 37°C and vortex or sonicate until the solution is clear. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q4: What is the recommended final concentration of DMSO in cell culture media when using this compound?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the optimal concentration can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration without this compound) to assess any potential effects of the solvent on your cells.
Q5: For how long can I store the this compound DMSO stock solution?
A5: When stored in properly sealed vials at -20°C, the this compound stock solution in DMSO is generally stable for up to one month.[1] For longer-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to addressing common solubility issues with this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Ensure the target concentration does not exceed 25 mg/ml. | The powder should dissolve completely. |
| Insufficient mixing | Vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes. | A clear solution is obtained. |
| Low temperature | Gently warm the solution in a 37°C water bath for a short period while mixing. | Increased temperature should enhance solubility. |
Problem: Precipitate forms after adding the this compound/DMSO stock to aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" effect | Add the DMSO stock solution to the aqueous buffer or media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. | The compound remains in solution at the desired final concentration. |
| Final concentration exceeds aqueous solubility | The aqueous solubility of this compound is much lower than in DMSO. Ensure the final concentration in your aqueous medium is within the working range for your assay. | A clear working solution is achieved. |
| pH of the aqueous medium | Check if the pH of your buffer or medium is appropriate. Although specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. | Adjusting the pH may improve solubility. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 757.83 g/mol | [3][4] |
| Solubility in DMSO | 25 mg/ml | [1] |
| Molar Solubility in DMSO | ~25 mM | [3] |
| Recommended Storage of DMSO Stock | -20°C for up to 1 month | [1] |
| Recommended Final DMSO % in Culture | < 0.5% |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Mass = 0.01 mol/L * 757.83 g/mol * Volume in L).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex the solution for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles are present. If particles persist, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Signaling Pathways Modulated by Berbamine and its Derivatives
Berbamine and its derivatives, including this compound, are known to modulate several key signaling pathways. This compound is a known antagonist of Calmodulin (CaM).[1][4][5] Berbamine has also been shown to affect the PI3K/AKT and NF-κB signaling pathways.
Caption: Key signaling pathways affected by Berbamine derivatives.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
How to prevent E6 Berbamine precipitation in media
Welcome to the technical support center for E6 Berbamine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Berbamine p-nitrobenzoate or O-(4-Nitrobenzoyl)berbamine, is a synthetic derivative of Berbamine, a natural alkaloid.[1][2][3] It has the molecular formula C₄₄H₄₃N₃O₉ and a molecular weight of 757.8 g/mol .[1][2][4][5] this compound is a calmodulin inhibitor and has been studied for its potential in oncology and other therapeutic areas.[2][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2] It is also reported to be soluble in ethanol.[2]
Q3: What is the solubility of this compound?
A3: The solubility of this compound in commonly used solvents is summarized in the table below. It is important to note that aqueous solubility is very low, which is a primary reason for precipitation in cell culture media.
| Solvent | Solubility |
| DMSO | ≥ 25 mM |
| Ethanol | ≥ 25 mM |
| Water / PBS | Very low |
| Cell Culture Media | Very low |
Data sourced from supplier information.[2]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C.[2] Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage. It is generally recommended to use freshly prepared solutions.[6]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is best practice to keep the final concentration at or below 0.1% to avoid solvent-induced cytotoxicity. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low aqueous solubility. The following guide provides potential causes and solutions to prevent this.
| Potential Cause | Explanation | Recommended Solution |
| Improper Stock Solution Preparation | The compound may not be fully dissolved in the organic solvent, leading to the transfer of micro-precipitates that seed further precipitation in the media. | Ensure the this compound is completely dissolved in the DMSO stock. Use gentle warming (to 37°C) and vortexing or sonication to aid dissolution. Visually inspect the solution for any particulate matter before use. |
| Incorrect Dilution Method | Adding the concentrated DMSO stock directly and quickly into the full volume of media can cause localized high concentrations of this compound, leading to immediate precipitation. | Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion of the compound. |
| Low Media Temperature | The solubility of many compounds, including Berbamine derivatives, can be temperature-dependent. Adding the stock solution to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for the dilution of your this compound stock solution. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. | If precipitation persists despite proper technique, consider reducing the final working concentration. You can also perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific media. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | While less common, if you suspect media interactions, you can try a different media formulation. For example, media with different salt concentrations or protein supplements might affect solubility. |
| pH of the Media | The solubility of Berbamine and its derivatives can be influenced by pH. | Standard cell culture media is typically buffered to a physiological pH (around 7.2-7.4). Ensure your media is properly buffered and the pH has not shifted, as this could impact compound solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 757.8 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 757.8 g/mol = 0.007578 g = 7.58 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator for short bursts to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration and volume of the working solution needed. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock: V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Pipette the required volume of pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the final working solution immediately to treat your cells.
-
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
References
Interpreting unexpected results in E6 Berbamine experiments
Welcome to the technical support center for E6 Berbamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bis-benzylisoquinoline alkaloid that has been shown to exhibit anti-cancer activities in various cancer types.[1][2] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1][2][3][4][5] Berbamine can activate several signaling pathways that lead to these effects, including the p53-dependent apoptotic pathway, and it has been shown to modulate the Wnt/β-catenin and PI3K/Akt signaling pathways.[1][2][4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-cancer effects in a wide range of cell lines, including but not limited to colorectal cancer (HCT116, SW480), liver cancer (SMMC-7721), lung cancer (A549, PC9), prostate cancer (PC-3, LNCaP), ovarian cancer, and gastric cancer.[1][2][3][4][6][7]
Q3: What are the typical IC50 values observed for this compound?
A3: The half-maximal inhibitory concentration (IC50) of Berbamine can vary significantly depending on the cell line and the duration of treatment. For instance, in SMMC7721 human hepatoma cells, the IC50 was found to be approximately 22.8 µg/ml at 24 hours and 10.9 µg/ml at 48 hours.[3] In the KU812 chronic myeloid leukemia cell line, the IC50 values were 5.83 µg/ml, 3.43 µg/ml, and 0.75 µg/ml for 24, 48, and 72-hour treatments, respectively.[5] For lung cancer cell lines A549 and PC9, the IC50 values at 72 hours were 8.3 µM and 16.8 µM, respectively.[4]
Troubleshooting Guide
Problem 1: No significant decrease in cell viability is observed after this compound treatment in an MTT assay.
-
Possible Cause 1: Cell Line Resistance. Some cell lines may be inherently resistant to Berbamine. For example, studies have shown that Berbamine's ability to induce apoptosis is diminished in p53 mutant colorectal cancer cell lines.[1]
-
Suggested Solution: Verify the p53 status of your cell line. If it is a p53 mutant, consider using a cell line with wild-type p53 to confirm the compound's activity.
-
-
Possible Cause 2: Incorrect Drug Concentration or Treatment Duration. The anti-proliferative effects of Berbamine are both dose- and time-dependent.[1][3][4]
-
Possible Cause 3: Issues with the MTT Assay. Problems with the MTT reagent, solubilization of formazan crystals, or cell seeding density can lead to inaccurate results.
-
Suggested Solution: Ensure that the MTT reagent is fresh and properly stored. After adding the solubilization agent (like DMSO), ensure that all formazan crystals are fully dissolved by shaking the plate.[1][3] Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Problem 2: No significant increase in apoptosis is detected by flow cytometry (Annexin V/PI staining).
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The induction of apoptosis by Berbamine is dose- and time-dependent.[1][9]
-
Suggested Solution: Increase the concentration of Berbamine and/or the incubation time based on preliminary cell viability data. For example, treating colorectal cancer cells with 20 µg/ml of Berbamine for 48 hours significantly increased apoptosis.[1]
-
-
Possible Cause 2: Cell Cycle Arrest without Apoptosis. In some cases, a compound may primarily induce cell cycle arrest rather than apoptosis. Berbamine has been shown to cause G0/G1 phase arrest in several cell lines.[1][2][3]
-
Possible Cause 3: Apoptotic Pathway Defects in the Cell Line. As mentioned, cell lines with mutations in key apoptotic genes like p53 may be resistant to Berbamine-induced apoptosis.[1]
Problem 3: Inconsistent Western blot results for apoptosis-related proteins.
-
Possible Cause 1: Suboptimal Antibody or Blotting Conditions. The quality of antibodies and technical aspects of the Western blot can greatly influence the results.
-
Suggested Solution: Validate your primary antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. Ensure proper protein transfer and use a reliable loading control to normalize your data.
-
-
Possible Cause 2: Timing of Protein Expression Changes. The expression levels of different apoptosis-related proteins change at different times following treatment.
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| SMMC7721 | Human Hepatoma | 22.8 ± 1.3 µg/ml | 24 hours |
| SMMC7721 | Human Hepatoma | 10.9 ± 0.5 µg/ml | 48 hours |
| NB4 | Acute Promyelocytic Leukemia | 3.86 µg/ml | 48 hours |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 hours |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 hours |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 hours |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 hours |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 hours |
| SGC-7901 | Gastric Cancer | 11.13 µM | 48 hours |
| BGC-823 | Gastric Cancer | 16.38 µM | 48 hours |
| SGC-7901 | Gastric Cancer | 4.148 µM | 72 hours |
| BGC-823 | Gastric Cancer | 5.788 µM | 72 hours |
Data compiled from multiple sources.[3][4][5][7][9]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere for 24 hours.[1][3]
-
Treat the cells with various concentrations of this compound (e.g., 0-64 µg/ml) for the desired duration (e.g., 24, 48, or 72 hours).[1][8]
-
Following treatment, add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and MTT reagent, and add 200 µl of DMSO to each well to dissolve the formazan crystals.[1][3]
-
Shake the plate for 5 minutes at room temperature to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3]
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells and treat with the desired concentration of this compound for the appropriate time (e.g., 20 µg/ml for 48 hours).[1]
-
Collect both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).[1]
-
Resuspend the cells in binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 5-15 minutes.[1]
-
Analyze the stained cells by flow cytometry.
3. Western Blot Analysis
-
Treat cells with this compound as required for your experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p53, Bax, Bcl-2, caspase-3, caspase-9, PARP) overnight at 4°C.[1][10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for low cell viability inhibition.
Caption: Simplified p53-dependent apoptotic pathway induced by Berbamine.
Caption: General workflow for assessing this compound's effects.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berbamine selectively induces apoptosis of human acute promyelocytic leukemia cells via survivin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
E6 Berbamine Technical Support Center: Minimizing Cytotoxicity on Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxic effects of E6 Berbamine on normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: this compound has demonstrated a degree of selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. For instance, studies have shown that Berbamine strongly induces apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7) but not in the normal human mammary epithelial cell line MCF-10A.[1] Similarly, the IC50 value for the normal embryonic liver cell line CL48 was found to be high at 55.3 µg/ml, indicating less sensitivity compared to various liver cancer cell lines. In studies on gastric cancer, Berbamine showed potent inhibitory effects on gastric cancer cells (SGC-7901 and BGC-823) with 48-hour IC50 values of 11.13 µM and 16.38 µM, respectively, while the IC50 for the normal gastric epithelial cell line GES-1 was greater than 40 µM.[2] Furthermore, Berbamine-loaded nanoparticles have shown increased cytotoxic efficacy against HCT116 colon cancer cells (IC50 = 56 μM) while non-neoplastic fibroblast cells (NIH3T3) were less affected (IC50 > 150 μM).[3]
Q2: What are the primary molecular mechanisms through which this compound induces cytotoxicity in cancer cells?
A2: this compound induces cytotoxicity in cancer cells through multiple signaling pathways. Key mechanisms include:
-
Induction of Apoptosis: Berbamine upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1] It can also activate caspase-3 and caspase-9.
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.
-
Inhibition of Pro-Survival Signaling Pathways: Berbamine has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt Pathway: Inhibition of this pathway is a common mechanism of Berbamine's anti-cancer effects.[3][4]
-
JAK/STAT Pathway: Berbamine and its derivatives can inhibit the JAK2/STAT3 signaling pathway.
-
Wnt/β-catenin Pathway: Berbamine can suppress this pathway, which is crucial for cancer cell proliferation and survival.
-
p53-Dependent Apoptosis: In some cancers, Berbamine's pro-apoptotic effect is mediated through the activation of the p53 pathway.[5]
-
Q3: How can nanoparticle-based drug delivery systems help in minimizing the cytotoxicity of this compound on normal cells?
A3: Nanoparticle-based drug delivery systems can enhance the therapeutic index of this compound by selectively targeting cancer cells and enabling sustained drug release. This approach can reduce the required dose and minimize off-target effects on normal tissues. For example, Berbamine-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles have shown enhanced cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 42.39 µg/ml compared to free Berbamine (IC50 of 80.18 µg/ml), while showing no negative effects on normal human foreskin fibroblast (HFF) and MCF-10A cells.[1] Similarly, co-delivery of Berbamine and doxorubicin using PLGA nanoparticles demonstrated a synergistic effect and reduced toxicity.[2][6]
Data Presentation
Table 1: Comparative IC50 Values of Berbamine in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 Value (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Human Breast Cancer | Cancer | 13.7 | 72 | [1] |
| MDA-MB-435S | Human Breast Cancer | Cancer | 25.0 | 72 | [1] |
| MCF-7 | Human Breast Cancer | Cancer | 25 | 48 | [7] |
| T47D | Human Breast Cancer | Cancer | 25 | 48 | [7] |
| HCC70 | Triple Negative Breast Cancer | Cancer | 0.19 | Not Specified | [8] |
| BT-20 | Triple Negative Breast Cancer | Cancer | 0.23 | Not Specified | [8] |
| MDA-MB-468 | Triple Negative Breast Cancer | Cancer | 0.48 | Not Specified | [8] |
| A549 | Human Lung Cancer | Cancer | 8.3 | 72 | [9] |
| PC9 | Human Lung Cancer | Cancer | 16.8 | 72 | [9] |
| SGC-7901 | Human Gastric Cancer | Cancer | 11.13 | 48 | [2] |
| BGC-823 | Human Gastric Cancer | Cancer | 16.38 | 48 | [2] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Cancer | 35.48 | Not Specified | [10] |
| HCT116 | Human Colorectal Cancer | Cancer | 56 | Not Specified | [3] |
| A2058 | Human Melanoma | Cancer | Not Specified | 48 | [11] |
| MCF-10A | Human Mammary Epithelial | Normal | No significant apoptosis | Not Specified | [1] |
| GES-1 | Human Gastric Epithelial | Normal | >40 | 48 | [2] |
| CL48 | Embryonic Liver Cell Line | Normal | ~94.2 (55.3 µg/ml) | 72 | |
| NIH3T3 | Mouse Embryonic Fibroblast | Normal | >150 | Not Specified | [3] |
| Normal Hepatocytes | Human Liver Cells | Normal | 5670.94 | Not Specified | [10] |
| Normal Human Dermal Fibroblasts (NHDF) | Human Dermal Fibroblasts | Normal | Not Specified | 48 | [11] |
Experimental Protocols
Detailed Methodology for Cell Viability Assay using CCK-8
This protocol outlines the steps for determining the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell lines (both cancerous and normal)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Troubleshooting Guides
Issue 1: High variability in absorbance readings between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 2: Low absorbance readings even in the control (untreated) wells.
-
Possible Cause: Low cell seeding density, poor cell health, or insufficient incubation time with the CCK-8 reagent.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density for each cell line.
-
Ensure that the cells are in the logarithmic growth phase and are healthy before seeding.
-
Increase the incubation time with the CCK-8 reagent (up to 4 hours) to allow for sufficient formazan production.
-
Issue 3: Potential interference of this compound with the assay.
-
Possible Cause: Berbamine, as a colored compound, might interfere with the absorbance reading. It could also have reducing properties that directly react with the tetrazolium salt in the CCK-8 kit.
-
Troubleshooting Steps:
-
Run a control experiment with this compound in cell-free medium to check for any direct reaction with the CCK-8 reagent.
-
If there is interference, subtract the absorbance of the drug-only wells from the corresponding experimental wells.
-
Consider using an alternative viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: this compound-induced p53-dependent apoptosis pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Co-Delivery of Berberine and Anticancer Drug Using PLGA Nanoparticles: Exploration of Better Anticancer Activity and In Vivo Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of E6 Berbamine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[1][3]
2. How should I handle the shipping of this compound?
This compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term stability.
3. How do I prepare a stock solution of this compound?
This compound is soluble in DMSO and Ethanol at a concentration of 25 mM.[1] For cell culture experiments, it is common to dissolve the compound in DMSO to create a high-concentration stock solution, which can then be further diluted in the culture medium to the desired final concentration.
4. What is the stability of this compound in solution?
While specific data for this compound is limited, studies on the related compound berbamine hydrochloride provide valuable insights. Berbamine hydrochloride solutions are generally stable, with less than 5% degradation observed over six months under various pH and temperature conditions.[1] However, it is highly unstable in basic solutions, showing significant degradation in 1M NaOH.[4] It is more stable in acidic to neutral pH. For optimal stability in solution, prepare fresh solutions and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
5. Is this compound sensitive to light?
Based on studies of berbamine hydrochloride, the compound is stable under photolytic conditions, showing no significant degradation when exposed to UV light at 254 nm and 365 nm for 24 hours.[4] However, as a general precaution for all photosensitive compounds, it is recommended to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions before each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the pH of your experimental buffer, as basic conditions can accelerate degradation.[4] |
| Precipitation of the compound in aqueous media | Low aqueous solubility of berbamine derivatives. | - Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous medium is low and compatible with your experimental system. - Consider using a solubilizing agent if precipitation persists, after verifying its compatibility with your assay. |
| Loss of compound activity over time | Improper storage or handling. | - Strictly adhere to the recommended storage temperature of -20°C for the solid compound and stock solutions.[1][2] - Protect solutions from light, especially during long-term experiments. |
Stability Data Summary
The following table summarizes the stability of berbamine hydrochloride, which can be used as a reference for this compound.
| Condition | Temperature | Duration | Degradation | Reference |
| Acidic Solution (1M HCl) | 80°C | 5 hours | 6% | [4] |
| Basic Solution (1M NaOH) | 80°C | 30 minutes | 48% | [4] |
| Basic Solution (1M NaOH) | 80°C | 3 hours | 83% | [4] |
| Oxidative (30% H₂O₂) | 80°C | 1 hour | 19% | [4] |
| Dry Heat | - | - | Stable | [4] |
| Photolytic (UV light) | - | 24 hours | Stable | [4] |
| Aqueous Hydrolysis | 80°C | 4 hours | Stable | [4] |
| Various pH Buffers | 25°C and 40°C | 6 months | < 5% | [1] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Berbamine Analysis
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of berbamine compounds.
1. Materials and Reagents:
-
Berbamine compound (e.g., this compound)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.05 M, pH 3.0)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (30%)
-
Water (double distilled and membrane filtered)
-
Hypersil C18 column (or equivalent reversed-phase column)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) in a 25:75 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column: Reversed-phase C18 column.[4]
-
Detection Wavelength: 346 nm.[1]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of the berbamine compound in the mobile phase.
-
Forced Degradation Samples:
-
Acid Degradation: Reflux the stock solution with 1M HCl at 80°C.
-
Base Degradation: Reflux the stock solution with 1M NaOH at 80°C.
-
Oxidative Degradation: Reflux the stock solution with 30% H₂O₂ at 80°C.
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., at 254 nm and 365 nm) for 24 hours.[4]
-
4. HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing of Berbamine.
Signaling Pathways Modulated by Berbamine
Caption: Overview of key signaling pathways affected by Berbamine.
References
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
Adjusting E6 Berbamine treatment time for maximum apoptotic effect
Welcome to the E6 Berbamine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing maximum apoptotic effects in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the experimental process.
Q1: My observed apoptotic rates are lower than expected after this compound treatment. What are the potential causes and solutions?
A1: Several factors can contribute to lower-than-expected apoptotic rates. Consider the following troubleshooting steps:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound. We recommend performing a dose-response and time-course experiment for your specific cell line to determine the optimal concentration and treatment duration.
-
Suboptimal this compound Concentration: Ensure you are using the appropriate concentration of this compound. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. Refer to the data tables below for IC50 values in various cell lines.
-
Incorrect Treatment Duration: The apoptotic effect of this compound is time-dependent. While some effects can be seen as early as 12 hours, maximum apoptosis is often observed between 24 and 48 hours of treatment.[1][2] Extending the treatment time to 72 hours may be necessary for some cell lines.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, including media, supplements, and incubator settings (temperature, CO2, humidity). Suboptimal conditions can affect cell health and their response to treatment.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution. Improper storage can lead to degradation and reduced efficacy.
Q2: I am observing a significant amount of necrosis in my cell cultures alongside apoptosis. How can I minimize necrosis?
A2: Distinguishing between apoptosis and necrosis is crucial for accurate results. High levels of necrosis can indicate cellular stress or toxicity unrelated to the specific apoptotic pathway induced by this compound.
-
Optimize this compound Concentration: Very high concentrations of this compound can lead to off-target effects and induce necrosis. Try using a lower concentration within the apoptotic-inducing range for your cell line.
-
Reduce Treatment Time: Prolonged exposure to any cytotoxic agent can eventually lead to secondary necrosis. Consider reducing the treatment duration to capture cells in the earlier stages of apoptosis.
-
Gentle Cell Handling: During cell harvesting and staining procedures, handle the cells gently to avoid mechanical damage that can lead to membrane rupture and necrotic appearance.
Q3: The results of my Western blot for apoptosis-related proteins are inconsistent. What could be the issue?
A3: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Timing of Protein Expression: The expression levels of apoptosis-related proteins change over time. For example, the cleavage of caspase-3 and the upregulation of Bax may be more prominent at later time points (e.g., 24-48 hours), while changes in Bcl-2 might be detectable earlier.[3] Perform a time-course experiment to identify the optimal time point for analyzing your proteins of interest.
-
Antibody Quality: Ensure you are using high-quality antibodies validated for the detection of your target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data and ensure equal protein loading across all lanes.
-
Protein Extraction and Handling: Use appropriate lysis buffers and protease inhibitors to prevent protein degradation during extraction.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |
| KU812 | Chronic Myeloid Leukemia | 5.83 | 3.43 | 0.75 |
| SMMC7721 | Hepatocellular Carcinoma | 22.8 | 10.9 | Not Reported |
| HCT116 | Colorectal Cancer | Not Reported | ~20 (significant apoptosis) | Not Reported |
| SW480 | Colorectal Cancer | Not Reported | ~20 (significant apoptosis) | Not Reported |
Data compiled from multiple sources.[1][2][4]
Table 2: Time-Dependent Apoptotic Effect of this compound
| Cell Line | Treatment | 12h (% Apoptotic Cells) | 24h (% Apoptotic Cells) | 48h (% Apoptotic Cells) |
| KU812 | 8 µg/mL Berbamine | 5.37 | 26.95 | Not Reported |
| SMMC7721 | 25 µg/mL Berbamine | 1.31 | 50.32 | 65.12 |
Data represents the percentage of Annexin V positive cells.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the experimental workflow for optimizing this compound treatment and the proposed signaling pathway for its apoptotic action.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming E6 Berbamine Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to E6 Berbamine in cancer cell lines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Disclaimer: While this guide focuses on this compound, a derivative of Berbamine, specific research on acquired resistance to this compound is limited. Therefore, much of the information provided is extrapolated from studies on Berbamine and general principles of drug resistance in cancer. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Berbamine?
A1: this compound is a derivative of Berbamine, a natural bisbenzylisoquinoline alkaloid. It is synthesized by adding a p-nitrobenzoate group to the phenolic hydroxyl position of Berbamine. This modification enhances its affinity for calmodulin, making it a more potent calmodulin antagonist. Like Berbamine, this compound exhibits anti-cancer properties, and its derivatives are being explored for enhanced therapeutic efficacy.
Q2: What are the known mechanisms of action for Berbamine and its derivatives in cancer cells?
A2: Berbamine and its derivatives exert their anti-cancer effects through multiple mechanisms, including:
-
Inhibition of key signaling pathways: These include the PI3K/Akt/mTOR, MEK/ERK, and NF-κB pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
-
Induction of apoptosis: Berbamine can induce programmed cell death by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases.[1]
-
Cell cycle arrest: It can halt the cell cycle at various phases, such as G1 or G2/M, preventing cancer cell division.[3][4][5]
-
Inhibition of cancer stem cells (CSCs): Berbamine has been shown to target prostate CSCs, which are implicated in drug resistance and tumor recurrence.
-
Reversal of multidrug resistance (MDR): Berbamine can inhibit the function of drug efflux pumps like P-glycoprotein (P-gp or ABCB1) and ABCG2, thereby increasing the intracellular concentration of other chemotherapeutic agents.
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: Based on the mechanisms of action of Berbamine and general principles of drug resistance, potential mechanisms of resistance to this compound include:
-
Target alteration: Overexpression or mutation of the molecular targets of this compound, such as CaMKII, could reduce its binding and efficacy.
-
Activation of bypass signaling pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition caused by this compound. For instance, upregulation of the STAT3 or other pro-survival signaling pathways could confer resistance.
-
Increased drug efflux: Although Berbamine is known to inhibit some ABC transporters, cancer cells could potentially upregulate other efflux pumps to reduce the intracellular concentration of this compound.
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation could alter the expression of genes involved in drug sensitivity and resistance.[6]
Q4: I am not seeing the expected cytotoxic effect of this compound on my cancer cell line. What should I do?
A4: Please refer to the "Troubleshooting Guide: No/Low Cytotoxicity Observed" section below for a detailed workflow to address this issue.
Q5: How can I develop an this compound-resistant cell line for my studies?
A5: You can establish a resistant cell line by continuous exposure to gradually increasing concentrations of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Guide 1: No/Low Cytotoxicity Observed with this compound Treatment
This guide will help you troubleshoot experiments where this compound does not produce the expected level of cell death.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Inactivity/Degradation | Verify this compound Integrity | 1. Use a fresh stock of this compound. 2. Ensure proper storage conditions (as per manufacturer's instructions). 3. Test the compound on a known sensitive cell line as a positive control. |
| Suboptimal Experimental Conditions | Optimize Treatment Parameters | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Inherent Cell Line Resistance | Characterize the Cell Line | 1. Verify the expression of this compound's molecular targets (e.g., CaMKII). 2. Assess the baseline expression of drug resistance markers (e.g., ABC transporters, p-STAT3). |
| Assay-Related Issues | Validate the Viability Assay | 1. Ensure the chosen assay (e.g., MTT, CCK-8) is appropriate for your cell line and treatment duration. 2. Check for interference between this compound and the assay reagents. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Guide 2: High Variability in Cell Viability Assay Results
This guide addresses issues of inconsistent results between replicate wells or experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Standardize Seeding Protocol | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for accurate cell distribution. |
| Edge Effects in Microplates | Minimize Plate Edge Effects | 1. Avoid using the outermost wells for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Drug Precipitation | Ensure Drug Solubility | 1. Visually inspect the culture medium for any signs of drug precipitation after adding this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is below toxic levels (typically <0.5%). |
| Biological Variability | Control for Experimental Variables | 1. Use cells within a consistent and low passage number range. 2. Maintain consistent cell confluency at the start of each experiment. |
Quantitative Data Summary
The following tables summarize IC50 values for Berbamine and the related compound Berberine in various cancer cell lines. This data can serve as a reference for designing your own experiments.
Table 1: IC50 Values of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 22.72 | [2] |
| MCF-7 | Breast Cancer | 20.92 | [2] |
| 786-O | Renal Cell Carcinoma | 19.83 (24h) | [3] |
| OSRC-2 | Renal Cell Carcinoma | 32.76 (24h) | [3] |
Table 2: IC50 Values of Berberine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 25 (48h) | [4][5] |
| MCF-7 | Breast Cancer | 25 (48h) | [4][5] |
| A549 | Lung Cancer | 139.4 (24h) | [7] |
| HeLa | Cervical Cancer | 159.5 (24h) | [7] |
| HepG2 | Liver Cancer | 3,587.9 (24h) | [7] |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous drug exposure.
-
Determine the initial IC50 of this compound: a. Seed the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 48-72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%). b. When the cells reach 80-90% confluency, passage them and increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). c. Maintain the cells at each concentration for 2-3 passages. If significant cell death occurs, revert to the previous lower concentration until the cells adapt.
-
Confirm Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response curve to determine the IC50 of the resistant cell line. b. A significant increase in the IC50 value (typically >3-fold) confirms the development of resistance.[8]
-
Maintenance and Cryopreservation: a. Culture the resistant cell line in a medium containing the maintenance concentration of this compound. b. Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: Western Blotting for p-STAT3 and ABCG2
This protocol details the detection of phosphorylated STAT3 (a marker of its activation) and the drug efflux pump ABCG2.
-
Cell Lysis: a. Treat sensitive and resistant cells with or without this compound for the desired time. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, ABCG2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again with TBST. b. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Sphere Formation Assay for Cancer Stem Cells
This assay is used to identify and quantify cancer stem cells, which may contribute to drug resistance.
-
Prepare Single-Cell Suspension: a. Culture your prostate cancer cells to 70-80% confluency. b. Dissociate the cells into a single-cell suspension using trypsin.
-
Plate Cells in Sphere Formation Medium: a. Resuspend the cells in a serum-free sphere formation medium. b. Plate the cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates.
-
Incubation and Sphere Formation: a. Incubate the plates at 37°C in a humidified incubator with 5% CO2. b. Monitor for sphere formation over 4-10 days.
-
Quantification: a. Count the number of spheres (typically >50 µm in diameter) in each well. b. Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
Visualizations
Signaling Pathways and Resistance Mechanisms
Experimental Workflow for Developing Resistant Cell Lines
Troubleshooting Logic for Low Cytotoxicity
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine degradation and how to avoid it
A Note on Nomenclature: The term "E6 Berbamine" is not standard in scientific literature. This guide pertains to Berbamine , a well-researched bisbenzylisoquinoline alkaloid. It is presumed that "E6" may be a project-specific identifier or a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Berbamine during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of Berbamine in a laboratory setting.
Solution Preparation and Storage
Q1: My Berbamine solution changed color/became cloudy after storage. What happened?
A1: This is a common indicator of degradation or precipitation. Several factors could be at play:
-
Improper Storage: Berbamine, especially in solution, is sensitive to light, temperature, and pH. Long-term storage of solutions is generally not recommended.[1] It is best to prepare fresh solutions for each experiment.
-
Solvent Choice: While Berbamine hydrochloride is soluble in water, DMSO, and ethanol, its stability can vary between solvents.[1] For long-term stock solutions, DMSO is often preferred, and these should be stored at -20°C.[1][2][3]
-
pH Shift: The pH of your solution can significantly impact Berbamine's stability. It is most stable in acidic conditions (pH 3-4) and is prone to degradation in neutral or alkaline solutions.[4]
-
Contamination: Microbial or chemical contamination can also lead to the degradation of your compound.
Q2: What is the best way to prepare and store a Berbamine stock solution?
A2: For optimal stability:
-
Solvent: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50-100 mg/mL).[3][5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in light-protected vials at -20°C.[2]
-
Working Solutions: Prepare fresh working solutions from the frozen stock immediately before each experiment. Dilute the stock in your desired aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay.
Experimental Issues
Q3: I'm seeing inconsistent results in my cell-based assays with Berbamine. Could this be a degradation issue?
A3: Yes, inconsistent results are a hallmark of compound instability. If the potency of your Berbamine appears to decrease over the course of an experiment or between experiments, degradation is a likely culprit. Berbamine in aqueous media at physiological pH (around 7.4) and 37°C will degrade over time. For experiments longer than a few hours, consider replacing the medium with freshly prepared Berbamine solution.
Q4: How can I test if my Berbamine has degraded?
A4: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Berbamine from its degradation products.[4][6][7] By comparing a sample of your working solution to a freshly prepared standard, you can quantify the extent of degradation.
Q5: Are there any specific conditions I should avoid during my experiments?
A5: To minimize degradation:
-
Avoid High pH: Berbamine is highly unstable in basic conditions.[4]
-
Protect from Light: Photodegradation can occur.[4] Use amber vials or cover your solutions with aluminum foil.
-
Control Temperature: Elevated temperatures accelerate degradation.[4][8]
-
Avoid Strong Oxidizing Agents: Berbamine can be degraded by oxidation.[4]
Data Presentation: Berbamine Stability
The following tables summarize the known stability of Berbamine under various stress conditions.
Table 1: Stability of Berbamine in Solution under Different Stress Conditions
| Stress Condition | Solvent/Medium | Temperature | Duration | Observed Degradation | Reference |
| Acidic Hydrolysis | 1M HCl | 80°C | 5 hours | ~6% | [4] |
| Basic Hydrolysis | 1M NaOH | 80°C | 30 minutes | ~48% | [4] |
| Basic Hydrolysis | 1M NaOH | 80°C | 3 hours | ~83% | [4] |
| Oxidative Stress | 30% H₂O₂ | 80°C | 1 hour | ~19% | [4] |
| Thermal (Dry Heat) | Solid | 105°C | 12 hours | Stable | [4] |
| Photolytic (UV) | Mobile Phase | Ambient | 24 hours | Stable | [4] |
| Aqueous Hydrolysis | Water | 80°C | 4 hours | Stable | [4] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Storage Duration |
| Solid Powder | N/A | -20°C, desiccated | Years |
| Stock Solution | DMSO | -20°C | Months (in aliquots) |
| Aqueous Solution | Buffer/Media | 2-8°C | Not Recommended[1] |
Experimental Protocols
Protocol: Stability Assessment of Berbamine by HPLC
This protocol outlines a general procedure to assess the stability of a Berbamine solution.
Objective: To quantify the percentage of intact Berbamine remaining in a solution after exposure to specific experimental conditions.
Materials:
-
Berbamine hydrochloride standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
-
0.45 µm membrane filters
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Mobile Phase:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve Berbamine hydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a working standard solution at a known concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.[4]
-
-
Sample Preparation and Stress Testing:
-
Prepare a Berbamine solution in the solvent and at the concentration used in your experiment.
-
Expose this solution to your experimental conditions (e.g., incubate at 37°C for 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the solution and dilute it to the same concentration as the working standard using the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to approximately 271 nm.[4]
-
Inject the standard solution to determine the retention time and peak area of intact Berbamine.
-
Inject the samples from the stress test.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Berbamine peak.
-
-
Data Analysis:
-
Calculate the percentage of Berbamine remaining at each time point using the following formula: % Remaining = (Peak Area of Sample / Peak Area of Standard at T=0) * 100
-
Visualizations
Signaling Pathways and Workflows
Caption: Potential degradation pathways for Berbamine.
Caption: Workflow for troubleshooting Berbamine degradation.
Caption: Simplified overview of signaling pathways inhibited by Berbamine.[3][9][10][11]
References
- 1. apexbt.com [apexbt.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Berbamine hydrochloride | CAS:6078-17-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
E6-Berbamine vs. Berbamine: A Comparative Analysis for Researchers
A detailed examination of the synthetic derivative E6-Berbamine and its natural precursor, Berbamine, reveals distinct pharmacological profiles. This guide offers a comparative analysis of their mechanisms of action, efficacy, and potential therapeutic applications, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine and has been investigated for its potential in treating a range of conditions, including cancer and cardiovascular diseases. E6-Berbamine is a synthetic derivative of Berbamine, designed to enhance its pharmacological properties. This guide provides a side-by-side comparison of these two compounds, focusing on their structural differences, mechanisms of action, and performance in key experimental assays.
Chemical Structures
Berbamine is a natural alkaloid with the chemical formula C37H40N2O6.[1] E6-Berbamine, also known as Berbamine p-nitrobenzoate or O-(4-Nitrobenzoyl)berbamine, is a synthetic derivative with the chemical formula C44H43N3O9.[2] The key structural difference is the addition of a p-nitrobenzoate group to the Berbamine scaffold in E6-Berbamine.
Comparative Data
The following tables summarize the available quantitative data for E6-Berbamine and Berbamine, focusing on their calmodulin antagonism, cytotoxicity against cancer cell lines, and otoprotective effects.
Calmodulin Antagonism
| Compound | Assay | Target | Key Parameter | Value |
| E6-Berbamine | Kinase Inhibition | Calmodulin-dependent Myosin Light Chain Kinase (MLCK) | Ki | 0.95 µM |
| Berbamine | Enzyme Inhibition | Calmodulin-stimulated Ca2+-Mg2+-ATPase | IC50 | 60 µM |
| O-(4-ethoxylbutyl) berbamine (EBB) | Enzyme Inhibition | Calmodulin-stimulated Ca2+-Mg2+-ATPase | IC50 | 0.35 µM |
Note: A direct Ki value for Berbamine's calmodulin antagonism was not available in the reviewed literature. The provided IC50 value is from a study that also evaluated a more potent derivative, EBB, highlighting the potential for synthetic modifications to enhance activity.
Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Berbamine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 µM |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 µM | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 µM | |
| HeLa | Cervical Cancer | 245.18 ± 17.33 µM | |
| HT29 | Colon Cancer | 52.37 ± 3.45 µM | |
| A549 | Lung Cancer | 8.3 ± 1.3 µM (72h) | |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM (72h) | |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml (48h) | |
| H9 | T-cell Lymphoma | 4.0 µM | |
| RPMI8226 | Multiple Myeloma | 6.19 µM |
Note: Direct comparative IC50 values for E6-Berbamine in the same cancer cell lines were not found in the reviewed literature. The provided data for Berbamine demonstrates its activity across a range of cancer types.
Otoprotection
A direct comparative study on the otoprotective effects of Berbamine and E6-Berbamine in a zebrafish model of aminoglycoside-induced hair cell death indicated that while both compounds offer protection, Berbamine was identified as the more protective agent in the initial screen.[3] However, the same study also noted that phenolic alkylation or acylation, the modification present in E6-Berbamine, appeared to improve the protective effects.[3] Further quantitative analysis with EC50 values from a head-to-head comparison is needed to definitively determine the more potent otoprotective agent.
Mechanisms of Action
Both E6-Berbamine and Berbamine exert their biological effects through multiple mechanisms, with a primary focus on the inhibition of calmodulin and the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.
Calmodulin Antagonism
Modulation of Signaling Pathways
Both compounds have been shown to influence several critical signaling pathways implicated in cancer progression:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII): Berbamine and its derivatives have been shown to potently suppress liver cancer cell proliferation by targeting CAMKII.[4][5][6]
-
NF-κB Signaling Pathway: Berbamine has been identified as a novel inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival.
The following diagrams illustrate the general mechanism of calmodulin antagonism and the NF-κB signaling pathway, which are targeted by both E6-Berbamine and Berbamine.
Caption: Calmodulin Antagonism by Berbamine/E6-Berbamine.
Caption: Inhibition of the NF-κB Signaling Pathway by Berbamine.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine or E6-Berbamine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Berbamine or E6-Berbamine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for NF-κB Pathway Activation
This protocol is used to determine the effect of the compounds on the protein expression and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine or E6-Berbamine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with Berbamine or E6-Berbamine for the desired time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
E6-Berbamine and Berbamine are closely related compounds with distinct but overlapping pharmacological profiles. E6-Berbamine, as a synthetic derivative, shows promise for enhanced calmodulin antagonism. Berbamine has demonstrated broad-spectrum anticancer activity across numerous cell lines. While direct comparative studies are still needed to fully elucidate their relative potencies in various therapeutic areas, the available data suggests that both compounds are valuable tools for researchers investigating calmodulin- and NF-κB-mediated signaling pathways and for the development of novel therapeutic agents. Further research focusing on head-to-head comparisons will be crucial in determining the specific applications for which each compound is best suited.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of E6 Berbamine with CAMKII in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of E6 Berbamine with its putative target, Ca²⁺/calmodulin-dependent protein kinase II (CAMKII). We present supporting experimental data and protocols for key validation techniques and compare this compound with other known CAMKII inhibitors.
The CAMKII Signaling Pathway
Ca²⁺/calmodulin-dependent protein kinase II (CAMKII) is a serine/threonine kinase that plays a crucial role in various cellular processes by translating calcium signals into downstream cellular responses.[1] Berbamine and its derivatives have been shown to inhibit CAMKII activity, impacting downstream signaling pathways involved in cell proliferation, apoptosis, and migration.[2][3][4]
References
- 1. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: An Analysis of its Synergistic Potential with Anti-Cancer Agents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the synergistic effects of E6 Berbamine and its parent compound, Berbamine, when used in combination with other anti-cancer agents. While the initial focus was on this compound, a derivative of Berbamine, a comprehensive literature review reveals a scarcity of data regarding its synergistic anti-cancer properties. In contrast, Berbamine has been extensively studied, demonstrating significant synergistic potential with a variety of chemotherapeutic drugs.
Therefore, this guide will first summarize the available information on this compound and then present a detailed comparison of Berbamine's synergistic effects with several conventional anti-cancer drugs. This approach is intended to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
This compound: A Potent Calmodulin Antagonist
This compound, or Berbamine p-nitrobenzoate, is a derivative of the natural alkaloid Berbamine. It is recognized as a potent calmodulin (CaM) antagonist, which inhibits the activity of CaM-dependent enzymes. While it has shown anti-leukemia activities, there is currently limited published research on its synergistic effects when combined with other anti-cancer agents.
Berbamine: A Promising Synergistic Partner in Cancer Therapy
Berbamine, a natural compound isolated from Berberis amurensis, has demonstrated significant synergistic effects with various anti-cancer drugs across a range of cancer types. These combinations have been shown to enhance the efficacy of conventional chemotherapies, often allowing for lower dosages and potentially reducing treatment-related toxicity. This guide will focus on the synergistic interactions of Berbamine with gemcitabine, sorafenib, gefitinib, doxorubicin, and cisplatin.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from various studies investigating the synergistic effects of Berbamine with different anti-cancer agents. The Combination Index (CI) is a key parameter used to quantify synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: Synergistic Effects of Berbamine and Gemcitabine in Pancreatic Cancer
| Cell Line | IC50 of Gemcitabine Alone | IC50 of Gemcitabine with Berbamine | Combination Index (CI) | Fold Enhancement | Reference |
| BxPC-3 | Data not available | Data not available | Synergistic | Not specified | [1][2] |
| PANC-1 | Data not available | Data not available | Synergistic | Not specified | [1][2] |
| MIA PaCa-2 | 588 nM | 181 nM (with 12.1 µg/mL Berbamine) | 0.82 | ~3.25 | [3] |
Table 2: Synergistic Effects of Berbamine and Sorafenib in Hepatocellular Carcinoma (HCC)
| Cell Line | IC50 of Sorafenib Alone (µM) | IC50 of Sorafenib with Berbamine (µM) | Combination Index (CI) | Fold Enhancement | Reference |
| SMMC-7721 | ~9.56 (resistant) | Lowered with Berbamine | Q > 1.15 (synergistic) | Not specified | [4] |
| HepG2 | Data not available | Lowered with Berbamine | Synergistic | Not specified | [5] |
| PRF-PLC-5 | 14.52 | 7.537 (with 10 µM Berbamine) | Synergistic | ~1.93 | [6] |
| HCC-Lm3 | 21.29 | 8.442 (with 10 µM Berbamine) | Synergistic | ~2.52 | [6] |
Table 3: Synergistic Effects of Berbamine and Gefitinib in Pancreatic Cancer
| Cell Line | IC50 of Gefitinib Alone | IC50 of Gefitinib with Berbamine | Combination Index (CI) | Fold Enhancement | Reference |
| Panc-1 | Data not available | Lowered with Berbamine | Synergistic | Not specified | [7] |
| Miapaca-2 | Data not available | Lowered with Berbamine | Synergistic | Not specified | [7] |
Table 4: Synergistic Effects of Berbamine and Doxorubicin in Breast Cancer
| Cell Line | IC50 of Doxorubicin Alone | IC50 of Doxorubicin with Berbamine | Combination Index (CI) | Fold Enhancement | Reference |
| Hs578T | Not specified | Significantly decreased | Synergistic | Not specified | [8][9] |
| MDA-MB-231 | Not specified | Significantly decreased | Synergistic | Not specified | [10][11] |
| MCF-7 | Not specified | Significantly decreased | Synergistic | Not specified | [12] |
Table 5: Synergistic Effects of Berbamine and Cisplatin in Ovarian and Osteosarcoma Cancers
| Cell Line | Cancer Type | IC50 of Cisplatin Alone | IC50 of Cisplatin with Berbamine | Combination Index (CI) | Fold Enhancement | Reference |
| SKOV3 | Ovarian | Not specified | Lowered with Berbamine | Synergistic | Not specified | [13] |
| A2780 | Ovarian | Not specified | Lowered with Berbamine | Synergistic | Not specified | [14] |
| OVCAR3 | Ovarian | Not specified | Lowered with Berbamine | Synergistic | Not specified | [15] |
| MG-63 | Osteosarcoma | Not specified | Lowered with Berbamine | < 1 (synergistic) | Not specified | [16] |
Mechanistic Insights into Synergism
The synergistic effects of Berbamine with various anti-cancer agents are attributed to its ability to modulate multiple cellular signaling pathways.
Signaling Pathways and Molecular Mechanisms
Berbamine, in combination with other agents, has been shown to impact the following key signaling pathways:
-
TGF-β/Smad Pathway: In pancreatic cancer, the combination of Berbamine and gemcitabine activates the TGF-β/Smad pathway, leading to cell growth inhibition and apoptosis.[1][2]
-
STAT3 Signaling: Berbamine synergizes with sorafenib and gefitinib by inhibiting the STAT3 signaling pathway, a crucial regulator of cancer cell proliferation and survival.[6][7]
-
PI3K/Akt/mTOR Pathway: Berbamine can overcome sorafenib resistance in HCC by inhibiting the PI3K/Akt/mTOR pathway.[4]
-
Apoptosis Induction: Across multiple cancer types, Berbamine enhances the pro-apoptotic effects of chemotherapeutic drugs by modulating the expression of Bcl-2 family proteins and activating caspases.[10][13][15]
Caption: Signaling pathways modulated by Berbamine in combination with other anti-cancer agents.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Berbamine, the anti-cancer agent, or their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Caption: Workflow of a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Protocol Overview:
-
Cell Treatment: Treat cells with the drug combinations as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine enhances the antineoplastic activity of gemcitabine in pancreatic cancer cells by activating transforming growth factor-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine Overcomes Gemcitabine-Associated Chemoresistance through Regulation of Rap1/PI3K-Akt Signaling in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Berberine, a natural plant alkaloid, synergistically sensitizes human liver cancer cells to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 10. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 12. Combination of Doxorubicin and Berberine Generated Synergistic Anticancer Effect on Breast Cancer Cells Through Down-regulation of Nanog and miRNA-21 Gene Expression [mejc.sums.ac.ir]
- 13. Berberine exhibits antitumor effects in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine Sensitizes Human Ovarian Cancer Cells to Cisplatin Through miR-93/PTEN/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine in combination with cisplatin induces necroptosis and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine vs. Known NF-κB Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of E6 Berbamine and other well-established Nuclear Factor-kappa B (NF-κB) inhibitors.
This guide provides an objective comparison of this compound with other known inhibitors of the NF-κB pathway, supported by experimental data. The NF-κB signaling cascade is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.
Comparative Analysis of Inhibitor Potency
The following table summarizes the available quantitative data on the efficacy of this compound and two other well-characterized NF-κB inhibitors, BAY 11-7082 (an IKK inhibitor) and Bortezomib (a proteasome inhibitor). It is important to note that direct head-to-head IC50 values for NF-κB inhibition were not available in the public domain; the data presented below is for cell viability, which is an indirect measure of the inhibitors' overall effect on cancer cell lines where NF-κB is a key survival pathway.
| Inhibitor | Target | Cell Line | Assay | IC50 | Citation |
| This compound | IKKα, p-IκBα, p65 nuclear translocation | 5637 (Bladder Cancer) | CCK-8 | 15.58 ± 2.489 µM | [1] |
| T24 (Bladder Cancer) | CCK-8 | 19.09 ± 0.68 µM | [1] | ||
| BAY 11-7082 | IκBα phosphorylation | HGC-27 (Gastric Cancer) | CCK-8 | Not explicitly stated, but showed potent effects | [2] |
| Bortezomib | 26S Proteasome | U266 (Multiple Myeloma) | MTT | Not explicitly stated, synergistic with Berberine at 5 nmol/L | [3] |
Mechanisms of Action: A Visual Guide
The NF-κB signaling pathway is a multi-step cascade that offers several points for therapeutic intervention. This compound exhibits a multi-faceted mechanism of action, distinguishing it from more targeted inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibitor intervention.
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of the inhibitors on cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5637 or T24 bladder cancer cells) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 8, 16, 24, 32, 40 µM) for 24 or 48 hours.[1]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.[1]
Western Blotting for NF-κB Signaling Proteins
This technique is used to measure changes in the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and total and phosphorylated p65.
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 48 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB, providing a qualitative or semi-quantitative measure of its nuclear translocation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the inhibitor (e.g., 8 µg/mL berbamine for 24 hours) with or without a stimulant like TNF-α.[4]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-p65 primary antibody for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and observe the localization of the p65 signal (cytoplasmic vs. nuclear) in treated versus untreated cells.[4]
Conclusion
This compound presents itself as a potent inhibitor of the NF-κB signaling pathway with a multi-target mechanism that includes the downregulation of IKKα and phosphorylated IκBα, and the inhibition of p65 nuclear translocation.[4][5] This contrasts with more specific inhibitors like BAY 11-7082, which primarily targets IKK, and Bortezomib, which inhibits proteasomal degradation of IκBα. While direct comparative IC50 values for NF-κB inhibition are not yet available, the existing data on cell viability and mechanistic studies suggest that this compound is a promising candidate for further investigation in the development of therapeutics for NF-κB-driven diseases. The experimental protocols provided herein offer a framework for conducting such comparative studies to further elucidate the relative potency and efficacy of this compound.
References
- 1. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study of the effects in vitro of berberine combined with bortezomib on multiple myeloma cell line U266 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Berbamine's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of Berbamine, a natural bis-benzylisoquinoline alkaloid, against various cancer cell lines. The data presented is compiled from publicly available research, offering a valuable resource for independent verification and further investigation into Berbamine's therapeutic potential. This guide also includes a comparative analysis with other structurally similar or functionally relevant compounds, namely Berberine, Tetrandrine, and Fangchinoline. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support the presented data.
Comparative Analysis of IC50 Values
The following tables summarize the IC50 values of Berbamine and selected alternative compounds across a range of human cancer cell lines. These values, primarily determined by MTT assay, indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of Berbamine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | 8.3 ± 1.3 (72h) | [1] |
| PC9 | Lung Cancer | 16.8 ± 0.9 (72h) | [1] |
| H9 | T-cell Lymphoma | 4.0 | [2] |
| RPMI8226 | Multiple Myeloma | 6.19 | [2] |
| Huh7 | Liver Cancer | >15.0 (as BBM) | [3] |
| SK-Hep-1 | Liver Cancer | >15.0 (as BBM) | [3] |
Table 2: Comparative IC50 Values of Alternative Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 (48h) | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 (48h) | [4] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 (48h) | [4] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 (48h) | [4] | |
| HT29 | Colon Cancer | 52.37 ± 3.45 (48h) | [4] | |
| T47D | Breast Cancer | 25 (48h) | [5] | |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [6] | |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [6] | |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [6] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [6] | |
| Tetrandrine | MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 | [7] |
| Fangchinoline | A549 | Lung Cancer | >10 | [8] |
| Hela | Cervical Cancer | >10 | [8] | |
| HepG-2 | Liver Cancer | >10 | [8] | |
| MCF-7 | Breast Cancer | >10 | [8] | |
| MDA-MB-231 | Breast Cancer | >10 | [8] | |
| WM9 | Melanoma | 1.07 | [9] |
Experimental Protocols
The determination of IC50 values cited in this guide predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
MTT Assay Protocol for IC50 Determination
1. Cell Seeding:
-
Culture cells in a T-75 flask to logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in a complete culture medium and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Berbamine) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis and IC50 Calculation:
-
The percentage of cell viability is calculated using the following formula:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve, representing the concentration at which 50% of cell growth is inhibited.
Signaling Pathway Visualizations
Berbamine exerts its anticancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanism of action of Berbamine on these pathways.
Caption: Workflow for IC50 determination using the MTT assay.
Caption: Berbamine inhibits the JAK/STAT pathway.[10][11]
Caption: Berbamine inhibits the NF-κB signaling pathway.[12][13][14]
Caption: Berbamine inhibits the Wnt/β-catenin pathway.[15][16]
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Assessing the Specificity of E6 Berbamine as a Calmodulin Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific molecular probe is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of E6 Berbamine, a derivative of the natural product Berbamine, with other commonly used calmodulin (CaM) antagonists, Trifluoperazine (TFP) and W-7. The specificity of these compounds is assessed through a review of their inhibitory actions on CaM-dependent enzymes and their off-target effects, supported by experimental data.
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular processes by modulating the activity of a wide array of downstream effector proteins. Pharmacological inhibition of CaM has been a valuable tool for studying its physiological functions. However, the utility of CaM antagonists is often limited by their lack of specificity, which can lead to ambiguous experimental results and potential off-target effects in therapeutic applications. This guide aims to provide a clear comparison to aid in the selection of the most appropriate CaM antagonist for specific research needs.
Comparative Analysis of Calmodulin Antagonists
The inhibitory potency of this compound, TFP, and W-7 against key CaM-dependent enzymes is summarized below. It is important to note that while these compounds are widely used as CaM antagonists, they exhibit varying degrees of selectivity and can interact with other cellular targets.
| Compound | Target Enzyme | IC50 Value (µM) | Off-Target Effects |
| This compound | Myosin Light Chain Kinase (MLCK) | 8[1] | Targets Ca2+/Calmodulin-dependent protein kinase II (CAMKII)[2][3] |
| Phosphodiesterase I (PDE1) | 0.53[1] | ||
| Trifluoperazine (TFP) | CaM-dependent enzymes (general) | Varies | Anti-dopaminergic and anti-adrenergic actions[4], direct interaction with ryanodine receptors[4] |
| W-7 | Ca2+-calmodulin-dependent phosphodiesterase | 28[5][6] | Blocker of Kv4.3 potassium channels[5][6] |
| Myosin Light chain Kinase (MLCK) | 51[5][6] |
This compound emerges as a potent inhibitor of CaM-dependent enzymes, with a particularly low IC50 value for PDE1.[1] However, its specificity is brought into question by its known interaction with CAMKII, a key protein kinase in its own right.[2][3] This suggests that effects observed following this compound treatment may not be solely attributable to CaM inhibition.
Trifluoperazine (TFP) is a classic CaM antagonist, but its utility is significantly compromised by its well-documented antipsychotic effects, which stem from its activity as a dopamine and adrenergic receptor antagonist.[4] Furthermore, its direct interaction with ryanodine receptors indicates a broader range of cellular effects independent of CaM.[4]
W-7 is another widely used CaM inhibitor. While it demonstrates selectivity for CaM-dependent enzymes over some other proteins, it is also known to block Kv4.3 potassium channels, which can have significant effects on cellular electrophysiology.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the interactions of these antagonists and the experimental approaches to assess them, the following diagrams are provided.
Figure 1. Simplified Calmodulin signaling pathway and points of antagonist inhibition.
Figure 2. General experimental workflow for assessing CaM antagonist specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common protocols used to assess the specificity of CaM antagonists.
In Vitro Enzyme Inhibition Assay (Example: MLCK)
-
Reagents and Buffers:
-
Purified recombinant smooth muscle MLCK.
-
Purified bovine brain calmodulin.
-
Myosin light chain (MLC) peptide substrate.
-
Assay Buffer: 20 mM MOPS, pH 7.0, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA.
-
ATP, [γ-32P]ATP.
-
Test antagonists (this compound, TFP, W-7) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and the MLC peptide substrate.
-
Add varying concentrations of the test antagonist or vehicle control.
-
Initiate the reaction by adding a mixture of MLCK and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Assay for CaM-Dependent Signaling
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the CaM antagonist or vehicle control for a predetermined duration.
-
-
Assessment of Downstream Signaling (e.g., CREB phosphorylation):
-
Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated CREB (a downstream target of some CaM-dependent pathways) and total CREB.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the antagonist on CREB phosphorylation.
-
Conclusion
The selection of a CaM antagonist requires careful consideration of its potency and, critically, its specificity. While this compound shows high potency, its off-target effects on CAMKII warrant caution. TFP and W-7, while historically important tools, have well-established off-target activities that can confound experimental interpretation. For researchers aiming to specifically probe CaM-dependent pathways, it is imperative to include appropriate controls to account for potential off-target effects. The development of more highly specific CaM antagonists remains an important goal for both basic research and therapeutic development.
References
- 1. This compound, calmodulin (CaM) antagonist (CAS 114784-59-7) | Abcam [abcam.com]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
E6 Berbamine: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the disposal of E6 Berbamine, a calmodulin antagonist used in various research applications. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Key Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₄H₄₃N₃O₉ |
| Molecular Weight | 757.8 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 25 mM, Ethanol: 25 mM |
| Hazard Classification | Not classified as hazardous |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Although not classified as hazardous, it should not be disposed of down the drain or in regular trash without following specific institutional protocols for non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Ensure that this compound waste is segregated from hazardous chemical waste streams. Use a dedicated and clearly labeled waste container.
-
Containment: Collect solid this compound waste in a well-sealed, robust container to prevent accidental spillage. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Non-Hazardous Chemical Waste: this compound." Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
-
Consult Institutional Policy: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for non-hazardous solid chemical waste.[1][2][3][4]
-
Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department. They will ensure the waste is disposed of in an appropriate landfill or other approved facility.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Safety and Handling Considerations
While this compound is not classified as hazardous, general safe laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Spill Response: In the event of a spill, mechanically collect the solid material using absorbent pads or other suitable materials.[5] Avoid generating dust. Place the collected material in a sealed container for disposal as outlined above. Do not wash spills into the sewer system.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit carbon oxides and nitrogen oxides.[5]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling of E6 Berbamine for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like E6 Berbamine is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While a Safety Data Sheet (SDS) for one commercial source of this compound indicates it is not classified as a hazardous substance, the parent compound, Berbamine, and its salts have known hazardous properties.[1] Given that this compound is a bioactive calmodulin inhibitor with potential antineoplastic properties, a cautious approach to handling is strongly recommended, treating it as a potentially hazardous compound.[2][3][4][5]
Hazard Assessment and Quantitative Data
Due to a lack of specific quantitative toxicity data for this compound, this assessment is based on the known properties of the related compound, Berbamine hydrochloride, and general principles for handling potent, biologically active substances.
| Hazard Classification (Berbamine Hydrochloride) | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Dermal (skin) contact |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | Ocular (eye) contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Inhalation |
| Physical and Chemical Properties (this compound) | |
| Molecular Formula | C44H43N3O9 |
| Molecular Weight | 757.8 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Information not readily available. Assume low aqueous solubility and use appropriate organic solvents. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate risks when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[6] | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes.[7] | Protects eyes and face from splashes and aerosols. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs.[6] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. | Minimizes the risk of respiratory tract irritation. |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is critical for minimizing exposure and ensuring laboratory safety.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound in a research laboratory.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.[8] Cover the work surface with absorbent, plastic-backed paper.[9]
-
Weighing: Weigh the solid this compound powder in a chemical fume hood to minimize inhalation exposure. Use a dedicated, clean spatula and weighing vessel.
-
Solubilization: Add the desired solvent to the solid this compound within the fume hood. Ensure the container is securely capped before removing it from the hood for vortexing or sonication.
-
Experimentation: Conduct all experimental procedures involving this compound with care to avoid splashes and aerosol generation.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a clearly labeled hazardous waste container.[10] Unused this compound and its solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11]
-
Documentation: Maintain a clear record of the amount of this compound used and disposed of.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Flowchart of immediate actions to take in case of accidental exposure to this compound.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (gloves, pipette tips, contaminated paper) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (unused solutions, contaminated solvents) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible wastes. |
| Sharps (needles, contaminated glassware) | Dispose of in a designated sharps container for hazardous materials. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pogo.ca [pogo.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
